2'-O-Propargyl A(Bz)-3'-phosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C50H54N7O8P |
|---|---|
Molecular Weight |
912.0 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C50H54N7O8P/c1-8-29-61-45-44(65-66(63-30-15-28-51)57(34(2)3)35(4)5)42(64-49(45)56-33-54-43-46(52-32-53-47(43)56)55-48(58)36-16-11-9-12-17-36)31-62-50(37-18-13-10-14-19-37,38-20-24-40(59-6)25-21-38)39-22-26-41(60-7)27-23-39/h1,9-14,16-27,32-35,42,44-45,49H,15,29-31H2,2-7H3,(H,52,53,55,58)/t42-,44-,45-,49-,66?/m1/s1 |
InChI Key |
ZNKFQCJEZKZIPC-XOMUZYEBSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCC#C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCC#C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2'-O-Propargyl A(Bz)-3'-phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Propargyl A(Bz)-3'-phosphoramidite is a specialized chemical building block, or phosphoramidite, crucial for the synthesis of modified oligonucleotides. Its unique structure allows for the precise incorporation of a propargyl group at the 2'-position of an adenosine nucleotide within a growing DNA or RNA chain. This propargyl group, containing a terminal alkyne, serves as a versatile handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This guide provides a comprehensive overview of this compound, including its chemical properties, its application in solid-phase oligonucleotide synthesis, and detailed protocols for its use and subsequent modification.
Chemical and Physical Properties
This compound is a protected adenosine nucleoside phosphoramidite. The key functional groups are:
-
A 2'-O-propargyl group: This modification introduces a terminal alkyne, enabling post-synthetic "click" reactions.
-
An N6-benzoyl (Bz) protecting group on the adenine base: This prevents unwanted side reactions at the exocyclic amine of adenosine during oligonucleotide synthesis.
-
A 3'-phosphoramidite moiety: This reactive group facilitates the coupling of the nucleoside to the growing oligonucleotide chain.
-
A 5'-dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl group during synthesis and aids in purification.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C50H54N7O8P |
| Molecular Weight | 911.98 g/mol |
| Appearance | White to off-white or faint yellow powder |
| Purity | Typically ≥95% |
| Storage Conditions | -20°C, under an inert atmosphere |
| Solubility | Soluble in anhydrous acetonitrile |
Applications in Oligonucleotide Synthesis and Modification
The primary application of this compound is in the automated solid-phase synthesis of modified oligonucleotides. The incorporation of this phosphoramidite allows for the site-specific introduction of an alkyne handle into a DNA or RNA sequence. This functionality is invaluable for a range of applications in research and drug development:
-
Bioconjugation: The alkyne group allows for the covalent attachment of various molecules, such as fluorescent dyes, biotin, peptides, and therapeutic agents, to the oligonucleotide.[]
-
Therapeutic Development: Modified oligonucleotides are used in antisense therapy, siRNA, and aptamers. The ability to conjugate targeting ligands or other functional moieties can enhance their efficacy and delivery.
-
Diagnostics: Labeled oligonucleotides are essential components of diagnostic assays, including qPCR probes and fluorescence in situ hybridization (FISH) probes.
-
Materials Science: The propargyl group can be used to crosslink oligonucleotides or attach them to surfaces, enabling the creation of novel biomaterials and biosensors.
Experimental Protocols
Solid-Phase Synthesis of an Oligonucleotide Containing a 2'-O-Propargyl Adenosine
This protocol outlines the general steps for incorporating this compound into an oligonucleotide using an automated DNA/RNA synthesizer.
Materials:
-
This compound
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U) with appropriate protecting groups
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)
Methodology:
The synthesis follows the standard phosphoramidite cycle, which consists of four main steps repeated for each nucleotide addition:
-
Deblocking (Detritylation): The acid-labile 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The amount of released DMT cation, which is orange, can be monitored to assess coupling efficiency.
-
Coupling: The this compound is dissolved in anhydrous acetonitrile and activated by the activator solution. This activated species is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. While standard phosphoramidites typically require a coupling time of about 1-2 minutes, modified phosphoramidites may require longer coupling times (e.g., 5-15 minutes) to achieve high efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of deletion mutations in the final oligonucleotide sequence.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.
This cycle is repeated until the desired oligonucleotide sequence is synthesized.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Cleavage and Deprotection
After synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.
Methodology:
-
The CPG support is treated with a cleavage and deprotection solution. A common choice is concentrated ammonium hydroxide at 55°C for 8-12 hours.
-
For base-sensitive modifications, milder deprotection conditions, such as a mixture of ammonium hydroxide and methylamine (AMA) or potassium carbonate in methanol, may be necessary. It is important to verify that these conditions do not affect the integrity of the 2'-O-propargyl group.
-
The supernatant containing the cleaved and deprotected oligonucleotide is collected.
-
The solution is dried, typically using a vacuum concentrator.
Caption: Post-synthesis cleavage and deprotection workflow.
Purification of the Propargylated Oligonucleotide
The crude oligonucleotide product is a mixture of the full-length product and shorter, failed sequences. Purification is typically performed using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
The dried crude oligonucleotide is redissolved in an appropriate buffer.
-
Purification is performed using reverse-phase HPLC (RP-HPLC) or ion-exchange HPLC (IE-HPLC).
-
RP-HPLC: Separates oligonucleotides based on hydrophobicity. Leaving the 5'-DMT group on (trityl-on purification) significantly increases the hydrophobicity of the full-length product, facilitating its separation from truncated sequences. The DMT group is removed post-purification.
-
IE-HPLC: Separates oligonucleotides based on charge (i.e., the number of phosphate groups). This method is effective for purifying DMT-off oligonucleotides.
-
-
Fractions containing the purified oligonucleotide are collected and desalted.
Post-Synthetic Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-containing molecule to the propargylated oligonucleotide.
Materials:
-
Purified 2'-O-propargyl modified oligonucleotide
-
Azide-functionalized molecule of interest (e.g., fluorescent dye, biotin-azide)
-
Copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex)
-
Copper(I)-stabilizing ligand (e.g., TBTA, THPTA)
-
Appropriate buffer (e.g., phosphate buffer)
-
Organic co-solvent if needed (e.g., DMSO, t-butanol)
Methodology:
-
Dissolve the propargylated oligonucleotide in the reaction buffer.
-
Add the azide-functionalized molecule, typically in a slight molar excess.
-
Prepare the catalyst solution by premixing the copper(II) sulfate and the stabilizing ligand.
-
Add the catalyst solution to the oligonucleotide/azide mixture.
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction at room temperature for 1-4 hours, or until completion.
-
The resulting triazole-linked conjugate can be purified from excess reagents by HPLC or ethanol precipitation.
Caption: Post-synthetic modification via CuAAC click chemistry.
Quantitative Data
Table 2: Typical Parameters for Oligonucleotide Synthesis using this compound
| Parameter | Recommended Value/Range | Notes |
| Phosphoramidite Conc. | 0.05 - 0.15 M in anhydrous acetonitrile | Concentration may be adjusted based on the synthesizer and scale of synthesis. |
| Activator | 0.45 M Tetrazole or equivalent | Other activators like DCI can also be used. |
| Coupling Time | 5 - 15 minutes | Longer than standard phosphoramidites to ensure high coupling efficiency. Optimization may be required. |
| Coupling Efficiency | >98% | Determined by trityl cation monitoring. |
| Deprotection | Conc. NH4OH, 55°C, 8-12h or AMA, 65°C, 10min | The stability of the propargyl group under deprotection conditions should be confirmed. Mild conditions are generally compatible. |
Conclusion
This compound is a powerful tool for the synthesis of modified oligonucleotides. Its ability to introduce a bioorthogonal alkyne handle enables a wide range of post-synthetic modifications, making it an indispensable reagent in the fields of chemical biology, drug discovery, and diagnostics. The protocols and data provided in this guide offer a solid foundation for the successful application of this versatile phosphoramidite in research and development.
References
Unlocking Post-Synthesis Versatility: A Technical Guide to 2'-O-Propargyl A(Bz)-3'-phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and application of 2'-O-Propargyl A(Bz)-3'-phosphoramidite, a key reagent in the synthesis of modified oligonucleotides. The introduction of a 2'-O-propargyl group provides a versatile handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This allows for the precise, site-specific conjugation of a wide array of molecules, including fluorophores, affinity tags, and therapeutic agents, thereby expanding the functional repertoire of synthetic oligonucleotides for diagnostic, therapeutic, and advanced materials applications.
The Role of this compound in Oligonucleotide Synthesis
This compound is a modified nucleoside phosphoramidite used in automated solid-phase oligonucleotide synthesis. Its structure incorporates several key features:
-
A 2'-O-propargyl group: This functional group, a three-carbon chain with a terminal alkyne, is the reactive handle for post-synthetic modification. The 2'-position of the ribose sugar is a common site for modification as it can enhance nuclease resistance and modulate hybridization properties.
-
A benzoyl (Bz) protecting group on the adenine base: This protects the exocyclic amine of adenine from undesired side reactions during the synthesis cycles.
-
A 3'-phosphoramidite group: This reactive moiety enables the coupling of the adenosine monomer to the growing oligonucleotide chain.
-
A 5'-dimethoxytrityl (DMT) group: This acid-labile protecting group protects the 5'-hydroxyl group during synthesis and is removed at the beginning of each coupling cycle.
The incorporation of this phosphoramidite into an oligonucleotide sequence proceeds via the standard phosphoramidite synthesis cycle. The resulting oligonucleotide contains one or more propargyl groups at specific locations, ready for subsequent conjugation reactions.
The Synthesis Workflow: A Step-by-Step Mechanism
The synthesis of an oligonucleotide incorporating this compound follows a well-established four-step cycle for each monomer addition.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Step 1: Detritylation
The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the terminal nucleotide of the growing oligonucleotide chain, which is attached to a solid support. This exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.
Step 2: Coupling
The this compound is activated by a weak acid, such as tetrazole or a derivative. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite triester linkage. While specific quantitative data for the coupling efficiency of this compound is not extensively published, it is expected to be high, in line with standard phosphoramidites which typically exhibit coupling efficiencies greater than 99%.[1] The successful synthesis of fully modified oligonucleotides with 2'-O-propargyl groups supports this assumption.[2]
Step 3: Capping
To prevent the formation of deletion mutants (oligonucleotides missing a nucleotide), any unreacted 5'-hydroxyl groups are irreversibly blocked by acetylation. This is achieved by treating the solid support with a capping mixture, typically containing acetic anhydride and N-methylimidazole.
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester. This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Post-Synthetic Modification: The Click Chemistry Reaction
The key advantage of incorporating 2'-O-propargyl groups is the ability to perform post-synthetic modifications using the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3] This reaction forms a stable triazole linkage between the alkyne-modified oligonucleotide and an azide-containing molecule.
Caption: The CuAAC "click" reaction for post-synthetic modification.
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis
The following is a generalized protocol for the incorporation of this compound using an automated DNA/RNA synthesizer. The specific parameters may need to be optimized based on the synthesizer and the specific sequence.
| Step | Reagent/Solvent | Typical Time |
| 1. Detritylation | 3% Trichloroacetic acid in Dichloromethane | 60 seconds |
| 2. Coupling | 0.1 M this compound in Acetonitrile + 0.45 M Activator (e.g., Tetrazole) in Acetonitrile | 90-120 seconds |
| 3. Capping | Capping Reagent A (Acetic Anhydride/Pyridine/THF) and Capping Reagent B (16% N-Methylimidazole in THF) | 30 seconds |
| 4. Oxidation | 0.02 M Iodine in THF/Water/Pyridine | 30 seconds |
| 5. Wash | Acetonitrile | As per synthesizer protocol |
Cleavage and Deprotection
After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The 2'-O-propargyl group is stable under standard deprotection conditions.
| Step | Reagent | Temperature | Time |
| 1. Cleavage & Base Deprotection | Concentrated Ammonium Hydroxide | 55 °C | 8-12 hours |
| 2. Evaporation | SpeedVac or similar | Room Temperature | Until dry |
| 3. Reconstitution | Nuclease-free water or buffer | - | - |
Post-Synthetic CuAAC "Click" Reaction
This protocol describes a typical procedure for conjugating an azide-modified molecule to a 2'-O-propargyl-containing oligonucleotide.
Materials:
-
Alkyne-modified oligonucleotide (100 µM in nuclease-free water)
-
Azide-modified molecule (1 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) (10 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM in water)
-
Sodium ascorbate (100 mM in water, freshly prepared)
-
Nuclease-free water
-
DMSO
Procedure:
-
In a microcentrifuge tube, combine the following in order:
-
Nuclease-free water (to final volume)
-
Alkyne-modified oligonucleotide (1 equivalent)
-
DMSO (to make the final reaction volume 10-20% DMSO)
-
Azide-modified molecule (1.5-5 equivalents)
-
-
Prepare the Cu(I) catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio and vortexing briefly.
-
Add the CuSO₄/THPTA mixture to the reaction tube (0.1-0.5 equivalents of Cu).
-
Add the freshly prepared sodium ascorbate solution to the reaction tube (10-20 equivalents).
-
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, or at 37°C for faster reaction.
-
The resulting oligonucleotide conjugate can be purified by ethanol precipitation, size exclusion chromatography, or HPLC.
Purification and Analysis
Purification of the 2'-O-propargyl modified oligonucleotide and its conjugate is crucial for downstream applications.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for purifying oligonucleotides.[4][5] For DMT-on purification, the hydrophobicity of the DMT group allows for efficient separation of the full-length product from shorter, uncapped sequences. Anion-exchange HPLC can also be used, which separates oligonucleotides based on their charge.
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can be used to purify oligonucleotides, especially for longer sequences.
-
Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool to confirm the molecular weight of the synthesized oligonucleotide and its conjugate, thereby verifying the success of the synthesis and conjugation reactions.[6][7] Electrospray Ionization (ESI) mass spectrometry is another commonly used technique.
Quantitative Data Summary
While specific, peer-reviewed quantitative data for the coupling efficiency of this compound is limited in readily accessible literature, the successful synthesis of fully modified oligonucleotides implies high efficiency.[2] The following table summarizes typical quantitative parameters in oligonucleotide synthesis and post-synthetic modification.
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency (per step) | >99% | For standard phosphoramidites. Assumed to be high for 2'-O-propargyl phosphoramidites based on successful syntheses.[1] |
| Overall Synthesis Yield (20-mer) | ~82% | Calculated as (0.99)^19. Highly dependent on coupling efficiency. |
| Cleavage & Deprotection Yield | >90% | Can vary depending on the sequence and modifications. |
| CuAAC Reaction Yield | Near quantitative | With optimized conditions and purification.[8] |
| Final Purified Yield | Variable | Depends on synthesis scale, length, modifications, and purification method. |
Conclusion
This compound is an invaluable tool for the synthesis of modified oligonucleotides. Its ability to introduce a "clickable" alkyne handle at the 2' position of adenosine opens up a vast landscape of possibilities for post-synthetic conjugation. This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and analytical considerations for the use of this versatile reagent. By leveraging the power of click chemistry, researchers can create novel oligonucleotide-based tools and therapeutics with tailored functionalities for a wide range of applications in biology, medicine, and nanotechnology.
References
- 1. atdbio.com [atdbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.colby.edu [web.colby.edu]
- 8. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to Phosphoramidite Chemistry for Nucleic Acid Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of phosphoramidite chemistry, the gold standard for the chemical synthesis of oligonucleotides. It details the core principles, experimental protocols, and key considerations for the synthesis and modification of nucleic acids, essential for research, diagnostics, and the development of therapeutic oligonucleotides.
Core Principles of Phosphoramidite Chemistry
Phosphoramidite chemistry, pioneered by Marvin Caruthers in the early 1980s, is the method of choice for the automated solid-phase synthesis of oligonucleotides.[1][2] This technique offers high coupling efficiencies and allows for the precise, stepwise addition of nucleotide monomers to a growing chain, enabling the synthesis of custom DNA and RNA sequences. The synthesis proceeds in the 3' to 5' direction, opposite to the biological synthesis.[1][2]
The process relies on specially modified nucleosides called phosphoramidites . These building blocks have key chemical modifications to ensure controlled reactivity:
-
A 5'-hydroxyl protecting group , typically the acid-labile dimethoxytrityl (DMT) group, prevents unwanted reactions at this position.[3][4]
-
A reactive phosphoramidite moiety at the 3'-hydroxyl group, which enables the formation of the internucleotide linkage. The diisopropylamino group is commonly used and is activated by a weak acid.[3][5]
-
A protecting group on the phosphorus atom , usually a β-cyanoethyl group, which is stable throughout the synthesis and easily removed during deprotection.[3][4]
-
Protecting groups on the exocyclic amines of the nucleobases (Adenine, Guanine, and Cytosine) to prevent side reactions. Thymine and Uracil do not require this protection.[4][6]
The synthesis is carried out on a solid support, typically controlled pore glass (CPG) or polystyrene, which allows for the easy removal of excess reagents and byproducts by simple washing after each chemical step.[7][8]
The Solid-Phase Synthesis Cycle
The synthesis of an oligonucleotide is a cyclical process, with each cycle consisting of four main steps that result in the addition of a single nucleotide.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. atdbio.com [atdbio.com]
- 6. mdpi.com [mdpi.com]
- 7. US5656741A - Process and reagents for processing synthetic oligonucleotides - Google Patents [patents.google.com]
- 8. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2'-O-Propargyl A(Bz)-3'-phosphoramidite: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-O-Propargyl A(Bz)-3'-phosphoramidite is a crucial building block in the chemical synthesis of modified oligonucleotides. Its unique 2'-O-propargyl group provides a versatile handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the precise, site-specific introduction of a wide array of functionalities, including fluorescent dyes, affinity tags, and therapeutic moieties. This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, complete with experimental protocols and technical data.
Introduction and Discovery
The advent of phosphoramidite chemistry revolutionized the synthesis of oligonucleotides, enabling the automated, high-yield production of DNA and RNA sequences.[1][2] The demand for modified oligonucleotides for therapeutic and diagnostic applications spurred the development of novel phosphoramidite monomers with functional groups amenable to further chemical manipulation.
The introduction of the 2'-O-propargyl group was a significant advancement, providing a bioorthogonal alkyne handle for post-synthetic conjugation. A key development in the synthesis of 2'-O-propargyl nucleosides was a novel 2'-O-alkylation reaction using propargyl bromide, dibutyl tin oxide as a mild base, and tetrabutyl ammonium bromide as a phase transfer catalyst.[3] This method offered a regioselective approach to favor the desired 2'-isomer, which is essential for the synthesis of high-purity phosphoramidites.[3]
The this compound molecule is strategically designed with three key chemical features:
-
The 3'-Phosphoramidite Moiety: This group enables the sequential addition of the nucleoside to the growing oligonucleotide chain on a solid support during automated synthesis.[2][]
-
The N6-Benzoyl (Bz) Protecting Group: This protects the exocyclic amine of the adenine base during the synthesis cycles and is removed during the final deprotection step.[1][]
-
The 2'-O-Propargyl Group: This terminal alkyne serves as a reactive handle for "click chemistry," allowing for the covalent attachment of various molecules after the oligonucleotide has been synthesized.[][5]
Physicochemical and Quality Control Data
The quality and purity of this compound are critical for successful oligonucleotide synthesis. The following table summarizes typical quantitative data for this reagent.
| Property | Specification |
| Appearance | White to off-white or faint yellow powder |
| Purity (HPLC) | ≥95% |
| Molecular Formula | C50H54N7O8P |
| Molecular Weight | 924.97 g/mol |
| CAS Number | 171486-59-2 |
| Storage Conditions | -20 °C, under inert atmosphere |
| Solubility | Soluble in acetonitrile |
| IUPAC Name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[2-cyanoethoxy(di(propan-2-yl)amino)phosphanyl]oxy]-3-(prop-2-yn-1-yloxy)oxolan-2-yl]-9H-purin-6-yl]benzamide |
Experimental Protocols
Automated Solid-Phase Oligonucleotide Synthesis
The incorporation of this compound into an oligonucleotide sequence follows the standard phosphoramidite synthesis cycle.
Workflow for Solid-Phase Oligonucleotide Synthesis:
Materials:
-
This compound
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Acetonitrile (anhydrous, synthesis grade)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI))
-
Capping reagents (Acetic Anhydride, N-Methylimidazole)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)
-
Solid support (e.g., Controlled Pore Glass - CPG)
Protocol:
-
Preparation: Dissolve this compound in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M). Install the solution on a designated port of the automated DNA/RNA synthesizer.
-
Synthesis: Program the synthesizer with the desired oligonucleotide sequence, ensuring the 2'-O-Propargyl A(Bz) monomer is incorporated at the specified position(s). Standard coupling times are generally sufficient, but optimization may be required for long or complex sequences.
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups (including the benzoyl group on adenine) by incubation in concentrated ammonium hydroxide.
-
Purification: Purify the crude propargyl-modified oligonucleotide using standard techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
-
Quantification and Analysis: Determine the concentration of the purified oligonucleotide by UV-Vis spectrophotometry at 260 nm. Confirm the identity and purity by mass spectrometry (e.g., ESI-MS).
Post-Synthetic Modification via Click Chemistry
The terminal alkyne of the 2'-O-propargyl group allows for covalent linkage to an azide-containing molecule.
Workflow for Post-Synthetic "Click" Conjugation:
Materials:
-
Purified propargyl-modified oligonucleotide
-
Azide-functionalized molecule of interest
-
Copper(I) source (e.g., Copper(II) sulfate)
-
Reducing agent (e.g., Sodium ascorbate)
-
Copper-stabilizing ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)
-
Aqueous buffer system (e.g., phosphate buffer)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the propargyl-modified oligonucleotide, a molar excess of the azide-functionalized molecule, the copper-stabilizing ligand, and the buffer.
-
Initiation: Add freshly prepared sodium ascorbate followed by the copper(II) sulfate solution to initiate the reaction. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.
-
Incubation: Gently mix the reaction and incubate at room temperature. Reaction times can vary from 1 to 4 hours.
-
Purification: Purify the resulting oligonucleotide conjugate to remove unreacted starting materials and catalyst components. This is typically achieved by ethanol precipitation, desalting columns, or HPLC.
-
Analysis: Confirm successful conjugation and purity of the final product by mass spectrometry and HPLC.
Applications
The versatility of this compound makes it a valuable tool in various research and development areas.
-
Site-Specific Labeling: The precise incorporation of the propargyl group allows for the attachment of fluorescent dyes for imaging applications, biotin for affinity purification, or other reporter molecules.[]
-
Therapeutic Oligonucleotides: This phosphoramidite is used to synthesize therapeutic oligonucleotides, such as antisense oligonucleotides or siRNAs.[] The propargyl group can be used to attach delivery vectors (e.g., peptides, polymers) to improve cellular uptake and pharmacokinetic properties.[]
-
Diagnostic Probes: Labeled oligonucleotides can be used as probes in diagnostic assays, such as fluorescence in situ hybridization (FISH) or polymerase chain reaction (PCR).
-
Nanotechnology and Materials Science: The alkyne functionality is utilized for the construction of DNA- and RNA-based nanostructures, hydrogels, and for functionalizing surfaces.[]
Logical Relationship for Antisense Application:
The following diagram illustrates the logical flow of how an oligonucleotide synthesized with this compound could be functionalized and used in an antisense therapeutic strategy.
Conclusion
This compound is a cornerstone reagent for the synthesis of modified nucleic acids. Its robust performance in automated synthesis and the bioorthogonality of its propargyl group provide a reliable and efficient platform for developing sophisticated oligonucleotide-based tools for therapeutics, diagnostics, and nanotechnology. The detailed protocols and data presented in this guide offer a practical resource for researchers aiming to leverage the power of this versatile chemical entity.
References
- 1. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. WO1995018139A1 - Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides - Google Patents [patents.google.com]
- 5. tebubio.com [tebubio.com]
Theoretical Principles of Incorporating 2'-O-propargyl Adenosine into RNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The site-specific modification of RNA is a powerful tool for elucidating RNA structure and function, and for the development of novel RNA-based therapeutics. The introduction of chemical handles, such as the propargyl group, into RNA transcripts enables post-transcriptional modification via highly efficient and specific "click chemistry." This technical guide provides a comprehensive overview of the theoretical principles and practical considerations for incorporating 2'-O-propargyl adenosine into RNA. It covers the enzymatic incorporation by T7 RNA polymerase, the subsequent click chemistry modification, and the structural implications of this modification. Detailed experimental protocols and quantitative data are provided to assist researchers in applying this technology in their own work.
Introduction
The ability to introduce specific chemical modifications into RNA molecules is crucial for a wide range of applications in molecular biology, drug discovery, and diagnostics. One of the most versatile methods for post-transcriptional RNA modification involves the enzymatic incorporation of a nucleotide analog bearing a bioorthogonal chemical handle, followed by a highly specific chemical ligation reaction. The 2'-O-propargyl adenosine moiety serves as an excellent substrate for such applications. The propargyl group, a terminal alkyne, can be efficiently and specifically reacted with azide-containing molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry."[1][] This allows for the attachment of a wide variety of functionalities, including fluorophores, biotin, and therapeutic payloads, to the RNA molecule at a defined position.
This guide will delve into the core principles governing the incorporation of 2'-O-propargyl adenosine into RNA, with a focus on the widely used T7 RNA polymerase system.
Theoretical Principles
Enzymatic Incorporation of 2'-O-propargyl Adenosine Triphosphate (pATP)
The enzymatic synthesis of RNA containing 2'-O-propargyl adenosine is typically achieved through in vitro transcription using bacteriophage RNA polymerases, most commonly T7 RNA polymerase.[3] This enzyme recognizes a specific promoter sequence on a DNA template and synthesizes a complementary RNA strand using nucleoside triphosphates (NTPs) as substrates.
The ability of T7 RNA polymerase to accept modified NTPs is a key aspect of this technology. While natural polymerases have evolved to be highly specific for their canonical substrates, many, including T7 RNA polymerase, exhibit a degree of promiscuity, allowing for the incorporation of nucleotides with modifications at the sugar or base moieties.[4][5] The 2'-position of the ribose sugar is a common site for modification, and while bulky substituents can hinder incorporation, smaller groups like the propargyl group are generally tolerated.[4]
The efficiency and fidelity of incorporation are critical parameters. Fidelity refers to the ability of the polymerase to correctly pair the incoming modified nucleotide with its corresponding base in the DNA template.[6] While T7 RNA polymerase generally exhibits high fidelity, the introduction of modified nucleotides can sometimes increase the error rate.[7] The efficiency of incorporation is influenced by the kinetic parameters of the polymerase for the modified substrate, namely the Michaelis constant (Km) and the catalytic rate (kcat).
Key Considerations for Enzymatic Incorporation:
-
Substrate Compatibility: The 2'-O-propargyl modification is generally well-tolerated by T7 RNA polymerase, although the efficiency may be slightly lower than that for the natural ATP.
-
Fidelity: While T7 RNA polymerase is a high-fidelity enzyme, it is advisable to sequence the resulting RNA transcripts to confirm the accuracy of incorporation, especially when multiple modified nucleotides are incorporated.[6]
-
Optimization of Reaction Conditions: The concentration of the modified NTP, as well as other reaction components like magnesium ions, can be optimized to maximize the yield of the desired RNA product.[]
Post-Transcriptional Modification via Click Chemistry
Once the 2'-O-propargyl adenosine has been incorporated into the RNA transcript, the terminal alkyne group serves as a handle for post-transcriptional modification using click chemistry. The most common reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne-modified RNA and an azide-containing molecule of interest.[1][]
Advantages of Click Chemistry for RNA Modification:
-
High Specificity and Efficiency: The reaction is highly specific for azides and alkynes, proceeding with high efficiency under mild, aqueous conditions.[]
-
Biocompatibility: The reaction conditions are generally compatible with biological macromolecules like RNA.
-
Versatility: A wide range of azide-functionalized molecules, including fluorescent dyes, affinity tags, and crosslinkers, can be readily attached to the RNA.
The workflow for this two-step process is illustrated in the following diagram:
Caption: Workflow for RNA modification.
Structural and Functional Consequences of 2'-O-propargyl Adenosine Incorporation
The introduction of a modification at the 2'-position of the ribose can influence the structure and stability of the RNA molecule. The 2'-hydroxyl group plays a crucial role in RNA structure, participating in hydrogen bonding interactions and contributing to the preference for an A-form helical geometry.
Modification at the 2'-position with an alkyl group, such as a propargyl group, generally leads to an increase in the thermal stability of RNA duplexes.[8][9] This stabilizing effect is attributed to the pre-organization of the sugar pucker into the C3'-endo conformation, which is characteristic of A-form RNA, and favorable hydrophobic interactions.[9]
The impact on the overall RNA structure is generally localized, with minimal perturbation to the global fold. However, the specific functional consequences will depend on the location of the modification and the nature of the attached molecule. For instance, a bulky fluorescent dye attached to a functionally important region could potentially disrupt the RNA's activity.
Quantitative Data
The following tables summarize key quantitative data related to the incorporation of 2'-O-modified adenosines and their effect on RNA properties.
| Parameter | Unmodified ATP | 2'-O-propargyl-ATP (pATP) (estimated) | Reference(s) |
| Km (µM) | 80 | 100 - 500 | [10] |
| kcat (s⁻¹) | 220 | 100 - 200 | [10] |
| Relative Yield (%) | 100 | 40 - 90 | [11] |
| Table 1: Kinetic Parameters for T7 RNA Polymerase. (Note: Specific kinetic data for 2'-O-propargyl-ATP with T7 RNA polymerase is not readily available in the literature. The values presented are estimates based on data for other 2'-modified nucleotides and the general observation of slightly reduced incorporation efficiency.) |
| RNA Duplex Sequence Context | Modification | ΔTm per modification (°C) | Reference(s) |
| (ACAUGUA)₂ | N⁶-propargyl-A | +0.18 | |
| DNA-RNA Hybrid | 2'-O-propyl-A | +3.1 | |
| RNA/RNA Duplex | 2'-O-cyanoethyl-U | +1.4 (per modification) | [9] |
| Table 2: Thermodynamic Stability of RNA Duplexes. (Note: Direct Tm data for RNA duplexes containing 2'-O-propargyl adenosine is limited. The data for N⁶-propargyl-adenosine, a structural isomer, and other 2'-O-alkyl modifications are provided as a reference for the expected stabilizing effect.) |
Experimental Protocols
In Vitro Transcription with 2'-O-propargyl-ATP
This protocol provides a general method for the in vitro transcription of RNA containing 2'-O-propargyl adenosine using T7 RNA polymerase. Optimization may be required depending on the specific DNA template and desired RNA product.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
100 mM ATP, GTP, CTP, UTP solutions
-
100 mM 2'-O-propargyl-ATP (pATP) solution
-
T7 RNA Polymerase (50 U/µL)
-
RNase Inhibitor (40 U/µL)
-
Nuclease-free water
Procedure:
-
Reaction Setup: At room temperature, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL 10x Transcription Buffer
-
ATP, GTP, CTP, UTP to a final concentration of 2 mM each
-
pATP to a final concentration of 2 mM (or desired ratio relative to ATP)
-
1 µg linearized DNA template
-
1 µL RNase Inhibitor
-
1 µL T7 RNA Polymerase
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the RNA transcript using a suitable method, such as phenol/chloroform extraction followed by ethanol precipitation, or a commercial RNA purification kit.
-
Quantification and Quality Control: Determine the RNA concentration by UV-Vis spectrophotometry and assess the integrity and purity of the transcript by denaturing polyacrylamide gel electrophoresis (PAGE).
Caption: In Vitro Transcription Workflow.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Propargyl-Modified RNA
This protocol describes a general procedure for the click chemistry reaction to label the propargyl-modified RNA with an azide-functionalized molecule.
Materials:
-
Propargyl-modified RNA (10-100 pmol)
-
Azide-functionalized molecule (e.g., fluorescent dye-azide) (10-fold molar excess)
-
Copper(II) sulfate (CuSO₄) solution (100 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (500 mM)
-
Sodium ascorbate solution (1 M, freshly prepared)
-
Nuclease-free water
Procedure:
-
Prepare Click-Mix: In a nuclease-free microcentrifuge tube, prepare the "click-mix" by combining:
-
1 µL CuSO₄ solution
-
5 µL THPTA ligand solution
-
Mix well.
-
-
Reaction Setup: In a separate tube, combine:
-
Propargyl-modified RNA in nuclease-free water
-
10-fold molar excess of the azide-functionalized molecule
-
Add the prepared click-mix.
-
-
Initiate Reaction: Add 1 µL of freshly prepared sodium ascorbate solution to initiate the reaction. The total reaction volume is typically 20-50 µL.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a light-sensitive dye.
-
Purification: Purify the labeled RNA to remove excess reagents and unreacted label. This can be done by ethanol precipitation, size-exclusion chromatography, or using a suitable purification kit.
-
Analysis: Confirm the successful labeling by methods such as denaturing PAGE (visualizing fluorescence if a fluorescent dye was used) or mass spectrometry.
Caption: CuAAC Click Chemistry Workflow.
Applications in Research and Drug Development
The ability to incorporate 2'-O-propargyl adenosine into RNA opens up a vast array of possibilities for both basic research and therapeutic applications.
-
Probing RNA Structure and Dynamics: Attachment of fluorescent probes via click chemistry allows for the study of RNA folding, conformational changes, and interactions with other molecules using techniques like Förster Resonance Energy Transfer (FRET).
-
Identifying RNA-Binding Proteins: Crosslinking agents can be attached to the RNA to capture interacting proteins for subsequent identification by mass spectrometry.
-
RNA Labeling and Imaging: The introduction of fluorescent dyes enables the visualization of RNA localization and trafficking within cells.
-
Development of RNA Therapeutics: The attachment of targeting ligands, cell-penetrating peptides, or therapeutic payloads can enhance the efficacy and delivery of RNA-based drugs.[12] For example, conjugating a targeting moiety can direct a therapeutic siRNA to specific cells or tissues.
Conclusion
The enzymatic incorporation of 2'-O-propargyl adenosine provides a robust and versatile platform for the site-specific modification of RNA. The combination of enzymatic synthesis with the efficiency and specificity of click chemistry allows for the creation of a wide range of functionalized RNA molecules. This technology is a valuable tool for researchers and drug developers seeking to explore the multifaceted world of RNA biology and to engineer novel RNA-based diagnostics and therapeutics. As our understanding of the substrate scope of RNA polymerases continues to expand, we can anticipate the development of even more sophisticated and powerful methods for RNA modification in the future.
References
- 1. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transient state kinetics of transcription elongation by T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site-specific RNA modification via initiation of in vitro transcription reactions with m 6 A and isomorphic emissive adenosine analogs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00045E [pubs.rsc.org]
- 12. promegaconnections.com [promegaconnections.com]
Methodological & Application
Application Notes and Protocols for 2'-O-Propargyl A(Bz)-3'-phosphoramidite in Automated DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the successful utilization of 2'-O-Propargyl A(Bz)-3'-phosphoramidite in standard automated DNA synthesis. The incorporation of a 2'-O-propargyl group on the adenosine nucleoside provides a valuable tool for post-synthetic modification of oligonucleotides via "click" chemistry. This modification allows for the attachment of a wide variety of molecules, including fluorophores, biotin, and other labels or therapeutic agents, with high efficiency and specificity. The benzoyl (Bz) protecting group on the adenine base is a standard protecting group used in oligonucleotide synthesis.
Chemical Structure
The structure of this compound facilitates its use in automated DNA synthesizers. The 5'-DMT group allows for monitoring of coupling efficiency, the phosphoramidite group at the 3'-position enables the formation of the phosphodiester linkage, and the 2'-O-propargyl group is available for post-synthetic modification.
Figure 1: Schematic of this compound.
Data Presentation
The following table summarizes the expected performance of this compound in automated DNA synthesis based on typical results for modified phosphoramidites. Actual results may vary depending on the specific sequence, synthesizer, and reagents used.
| Parameter | Expected Value | Notes |
| Coupling Efficiency | >98% | May require extended coupling times compared to standard phosphoramidites. A coupling time of 3-5 minutes is recommended. |
| Overall Yield (20-mer) | 30-50% | Based on a starting synthesis scale of 1 µmol. Yield is sequence-dependent and influenced by the efficiency of post-synthesis processing and purification.[1] |
| Purity (Post-HPLC) | >95% | Achievable with standard reversed-phase HPLC purification protocols. |
Experimental Protocols
Automated Oligonucleotide Synthesis
This protocol outlines the steps for incorporating this compound into an oligonucleotide sequence using a standard automated DNA synthesizer.
Materials:
-
This compound
-
Standard DNA phosphoramidites (dA(Bz), dC(Bz), dG(iBu), T)
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile or 0.25 M DCI in Acetonitrile)
-
Oxidizer solution (Iodine in THF/Water/Pyridine)
-
Capping solutions (Cap A and Cap B)
-
Deblocking solution (Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile
-
Controlled Pore Glass (CPG) solid support
Workflow:
Figure 2: Automated DNA synthesis workflow.
Procedure:
-
Preparation: Dissolve the this compound in anhydrous acetonitrile to the recommended concentration for your synthesizer (typically 0.1 M). Install the vial on an available port on the DNA synthesizer.
-
Synthesis Cycle: Program the DNA synthesizer with the desired oligonucleotide sequence. For the coupling step of the this compound, it is recommended to use a longer coupling time than for standard phosphoramidites.
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the solid support-bound nucleoside with trichloroacetic acid.
-
Coupling: Activation of the this compound with an activator and subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. Recommended coupling time: 3-5 minutes.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an iodine solution.
-
-
Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.
-
Final Deblocking: After the final coupling step, the terminal 5'-DMT group can be either removed on the synthesizer or left on for "Trityl-on" purification.
Cleavage and Deprotection
This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of the protecting groups from the nucleobases and the phosphate backbone.
Workflow:
Figure 3: Cleavage and deprotection workflow.
Procedure:
-
Cleavage from Support: Transfer the CPG solid support to a screw-cap vial. Add concentrated ammonium hydroxide (or a mixture of ammonium hydroxide and methylamine (AMA) for faster deprotection) to the vial (typically 1 mL for a 1 µmol synthesis).
-
Deprotection: Tightly cap the vial and heat at 55°C for 8-12 hours. If using AMA, the deprotection can be completed in as little as 10 minutes at 65°C.[2]
-
Cooling and Filtration: Allow the vial to cool to room temperature. Carefully draw the supernatant containing the cleaved and deprotected oligonucleotide into a new tube, leaving the CPG beads behind.
-
Evaporation: Dry the oligonucleotide solution using a centrifugal vacuum concentrator.
-
Resuspension: Resuspend the dried oligonucleotide pellet in a suitable buffer (e.g., sterile water or 0.1 M TEAA) for purification.
Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purifying oligonucleotides containing the 2'-O-propargyl modification.
Materials:
-
Crude, deprotected oligonucleotide
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Desalting columns (optional)
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
-
HPLC Separation: Inject the sample onto the C18 column. Elute the oligonucleotide using a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be from 5% to 50% acetonitrile over 30 minutes. The hydrophobic nature of the 2'-O-propargyl group may lead to a slightly longer retention time compared to an unmodified oligonucleotide of the same sequence.
-
Fraction Collection: Monitor the elution profile at 260 nm and collect the peak corresponding to the full-length product.
-
Desalting: If TEAA buffer is used, the collected fractions should be desalted using a desalting column or by ethanol precipitation.
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.
Quality Control
The identity and purity of the final oligonucleotide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC or capillary electrophoresis (CE).
Conclusion
The use of this compound in automated DNA synthesis is a straightforward method for introducing a versatile alkyne handle into oligonucleotides. By following the optimized protocols for synthesis, deprotection, and purification outlined in this document, researchers can reliably produce high-quality propargyl-modified oligonucleotides for a wide range of applications in research, diagnostics, and drug development.
References
Site-Specific Labeling of Oligonucleotides with 2'-O-Propargyl A(Bz)-3'-phosphoramidite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of oligonucleotides is a critical technology in the development of novel therapeutics, diagnostics, and advanced molecular biology tools. The ability to attach functional molecules such as fluorophores, affinity tags, or therapeutic payloads at precise locations within a DNA or RNA strand enables the creation of sophisticated constructs with tailored properties. One of the most robust and versatile methods for achieving this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[][2] This reaction forms a stable triazole linkage between an alkyne-modified oligonucleotide and an azide-functionalized molecule of interest.
This application note provides a detailed protocol for the site-specific labeling of oligonucleotides using 2'-O-Propargyl A(Bz)-3'-phosphoramidite. This phosphoramidite allows for the incorporation of a propargyl group, a terminal alkyne, at a specific adenosine residue during standard solid-phase oligonucleotide synthesis.[] The subsequent CuAAC reaction facilitates the covalent attachment of a wide variety of azide-containing labels with high efficiency and specificity.
Principle of the Method
The overall process involves two main stages:
-
Solid-Phase Oligonucleotide Synthesis: The this compound is incorporated at the desired position within the oligonucleotide sequence during automated solid-phase synthesis. The benzoyl (Bz) protecting group on the adenine base is removed during the standard deprotection steps.
-
Post-Synthetic Labeling via CuAAC: The alkyne-modified oligonucleotide is then reacted with an azide-functionalized label in the presence of a copper(I) catalyst. This results in the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage, covalently attaching the label to the oligonucleotide.
Data Presentation
While specific yields and purities can vary depending on the oligonucleotide sequence, the nature of the label, and the purification method, the CuAAC reaction is known for its high efficiency. The following table provides representative data for the labeling of a model 20-mer oligonucleotide containing a single 2'-O-propargyl-adenosine modification with an azide-functionalized fluorescent dye.
| Parameter | Value | Method of Analysis |
| Labeling Efficiency | > 95% | HPLC, Mass Spectrometry |
| Overall Yield (post-purification) | 60-80% | UV-Vis Spectroscopy |
| Purity of Labeled Oligonucleotide | > 98% | HPLC, Capillary Electrophoresis |
Experimental Protocols
Materials
-
This compound
-
Standard DNA/RNA phosphoramidites and solid support for oligonucleotide synthesis
-
Reagents for oligonucleotide synthesis, cleavage, and deprotection
-
Alkyne-modified oligonucleotide (synthesized with this compound)
-
Azide-functionalized label (e.g., fluorescent dye-azide, biotin-azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Nuclease-free water
-
Buffers (e.g., triethylammonium acetate)
-
Reagents for purification (e.g., HPLC solvents, PAGE reagents)
Protocol 1: Solid-Phase Synthesis of Alkyne-Modified Oligonucleotide
-
Phosphoramidite Preparation: Dissolve this compound in anhydrous acetonitrile to the standard concentration recommended by the DNA synthesizer manufacturer (typically 0.1 M).
-
Oligonucleotide Synthesis: Perform the automated solid-phase oligonucleotide synthesis on the desired scale. Program the synthesizer to incorporate the this compound at the specified position(s) in the sequence. Use standard coupling times for the modified phosphoramidite.
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using the standard deprotection protocol recommended for the other nucleobases used in the synthesis.
-
Initial Purification: Purify the crude alkyne-modified oligonucleotide using a standard method such as reverse-phase cartridge purification or ethanol precipitation to remove small molecule impurities.
-
Quantification and Characterization: Quantify the oligonucleotide by UV-Vis spectroscopy at 260 nm. Confirm the identity and purity of the alkyne-modified oligonucleotide by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) and HPLC or capillary electrophoresis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol is a general guideline and may require optimization based on the specific oligonucleotide and label.
-
Preparation of Stock Solutions:
-
Alkyne-Oligonucleotide: Dissolve the purified alkyne-modified oligonucleotide in nuclease-free water to a concentration of 100-500 µM.
-
Azide-Label: Dissolve the azide-functionalized label in anhydrous DMSO to a concentration of 10 mM.
-
Copper(II) Sulfate: Prepare a 10 mM stock solution of CuSO₄·5H₂O in nuclease-free water.
-
Ligand (THPTA or TBTA): Prepare a 50 mM stock solution of the ligand in nuclease-free water or DMSO.
-
Sodium Ascorbate: Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be prepared fresh.
-
-
Click Reaction Assembly: In a microcentrifuge tube, combine the following reagents in the order listed. The final reaction volume can be scaled as needed.
| Reagent | Final Concentration | Volume for 50 µL Reaction |
| Nuclease-free Water | - | to 50 µL |
| Alkyne-Oligonucleotide (100 µM) | 10 µM | 5 µL |
| Azide-Label (10 mM in DMSO) | 100 µM (10-fold excess) | 0.5 µL |
| Copper(II) Sulfate (10 mM) | 100 µM | 0.5 µL |
| Ligand (50 mM) | 500 µM (5-fold excess to Cu) | 0.5 µL |
| Sodium Ascorbate (100 mM, fresh) | 2.5 mM | 1.25 µL |
-
Reaction Incubation:
-
Vortex the reaction mixture gently.
-
Incubate at room temperature for 1-4 hours. The reaction can also be performed at 37°C to potentially increase the rate.
-
-
Purification of the Labeled Oligonucleotide:
-
Ethanol Precipitation:
-
Add 3 M sodium acetate (pH 5.2) to a final concentration of 0.3 M.
-
Add 3 volumes of cold absolute ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in a suitable buffer or nuclease-free water.
-
-
HPLC Purification: For higher purity, the labeled oligonucleotide can be purified by reverse-phase or ion-exchange HPLC. The choice of method will depend on the properties of the oligonucleotide and the attached label.
-
Protocol 3: Characterization of the Labeled Oligonucleotide
-
Quantification: Determine the concentration of the labeled oligonucleotide using UV-Vis spectroscopy. If the label has significant absorbance at 260 nm, the contribution of the label's absorbance should be taken into account for accurate quantification.
-
Purity Analysis: Assess the purity of the final product by HPLC or capillary electrophoresis. The labeled oligonucleotide should exhibit a clear shift in retention time compared to the unlabeled starting material.
-
Mass Confirmation: Confirm the successful conjugation and the identity of the labeled oligonucleotide by mass spectrometry (ESI-MS or MALDI-TOF MS). The observed mass should correspond to the calculated mass of the labeled product.
Mandatory Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Caption: Experimental Workflow for Oligonucleotide Labeling.
References
Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2'-O-Propargyl Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile bioorthogonal reaction for the modification of biomolecules.[][2][3] Its application to oligonucleotides, particularly those bearing a 2'-O-propargyl modification, has enabled significant advancements in nucleic acid labeling, diagnostics, and therapeutic development.[][4] The reaction's high specificity, mild reaction conditions, and high yields make it an ideal tool for conjugating a wide array of functional molecules, such as fluorescent dyes, biotin, and therapeutic agents, to DNA and RNA strands.[][] This method is orthogonal to standard oligonucleotide chemistry, allowing for precise, post-synthetic modifications.[]
The CuAAC reaction involves the formation of a stable 1,2,3-triazole linkage between a terminal alkyne (in this case, the 2'-O-propargyl group on the oligonucleotide) and an azide-functionalized molecule.[][6] The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[7][8] The use of a stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), protects the Cu(I) from oxidation and enhances reaction efficiency.[7][9]
Applications
The CuAAC modification of 2'-O-propargyl oligos has a broad range of applications, including:
-
Fluorescent Labeling: Attachment of fluorescent dyes for applications in fluorescence in situ hybridization (FISH), microarrays, and cellular imaging.[][4][]
-
Bioconjugation: Conjugation to proteins, peptides, or other biomolecules to create novel therapeutic or diagnostic agents.
-
Drug Development: Synthesis of oligonucleotide-drug conjugates for targeted drug delivery.
-
Diagnostics: Development of nucleic acid-based diagnostic assays and probes for disease detection.[]
Experimental Workflow
The general workflow for CuAAC modification of a 2'-O-propargyl oligonucleotide involves the preparation of reagents, the click reaction itself, and subsequent purification of the modified oligonucleotide.
Caption: Experimental workflow for CuAAC.
Chemical Reaction Mechanism
The catalytic cycle of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product.
Caption: CuAAC reaction mechanism.
Quantitative Data Summary
The efficiency of the CuAAC reaction can be influenced by several factors, including the concentrations of reactants and catalyst, the choice of ligand, temperature, and reaction time. The following table summarizes typical reaction parameters and expected outcomes.
| Parameter | Typical Range/Value | Notes | Expected Yield |
| Oligonucleotide Concentration | 10 - 100 µM | Higher concentrations can improve reaction rates. | >90% |
| Azide Concentration | 2 - 10 equivalents (relative to oligo) | A slight excess of the azide-modified molecule is often used. | >90% |
| CuSO₄ Concentration | 5 - 20 equivalents | The concentration of the copper source. | >90% |
| Ligand (e.g., BTTAA) Concentration | 5 - 20 equivalents (1:1 with CuSO₄) | Ligands like BTTAA or THPTA stabilize the Cu(I) state. | >90% |
| Sodium Ascorbate Concentration | 20 - 50 equivalents | A fresh solution is crucial for efficient reduction of Cu(II). | >90% |
| Reaction Time | 1 - 12 hours | Can vary depending on the specific substrates and concentrations.[3] | >90% |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at ambient temperatures. | >90% |
| Solvent | Aqueous buffer with co-solvent (e.g., DMSO, DMF) | Co-solvents are used to dissolve hydrophobic azide-modified molecules. | >90% |
Yields are highly dependent on the specific oligonucleotide sequence, the nature of the azide-modified molecule, and the purity of the reagents.
Experimental Protocols
Materials and Reagents
-
2'-O-propargyl modified oligonucleotide
-
Azide-modified molecule (e.g., fluorescent dye azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
(+)-Sodium L-ascorbate
-
Ligand: e.g., Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). BTTAA is another common ligand.[10]
-
Dimethyl sulfoxide (DMSO)
-
Nuclease-free water
-
Argon or nitrogen gas
-
Purification supplies (e.g., ethanol, sodium acetate, size-exclusion columns, or HPLC system)
Protocol: CuAAC of a 2'-O-Propargyl Oligonucleotide
This protocol is a general guideline and may require optimization for specific applications.
1. Reagent Preparation:
-
2'-O-Propargyl Oligonucleotide: Dissolve the lyophilized oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Azide-modified Molecule: Dissolve the azide-functionalized molecule in DMSO to a stock concentration of 10 mM.
-
Copper(II) Sulfate: Prepare a 100 mM stock solution of CuSO₄ in nuclease-free water.
-
Ligand (BTTAA): Prepare a 100 mM stock solution of the ligand in DMSO.
-
Sodium Ascorbate: Freshly prepare a 1 M stock solution of sodium L-ascorbate in nuclease-free water immediately before use.
2. Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Prepare the catalyst master mix in a separate tube by combining:
-
CuSO₄ solution
-
Ligand solution
-
Sodium ascorbate solution
-
-
Add 6 µL of the freshly prepared catalyst master mix to the oligonucleotide/azide mixture.[11]
-
Gently pipette to mix. The solution should remain clear; a brownish or yellow color may indicate reaction failure and potential oxidative damage to the oligonucleotide.[10]
-
To prevent oxidation, degas the reaction mixture by bubbling argon or nitrogen gas through it for a few minutes.[10]
-
Seal the tube tightly (e.g., with parafilm).
3. Incubation:
-
Incubate the reaction at room temperature overnight, protected from light.[11] For some substrates, shorter incubation times of 1-4 hours may be sufficient.[3]
4. Purification of the Modified Oligonucleotide:
-
Ethanol Precipitation: This is a common method to remove excess reagents.
-
Add 0.1 volumes of 3 M sodium acetate to the reaction mixture.
-
Add 3 volumes of cold absolute ethanol.
-
Incubate at -20°C or -80°C for at least 1 hour.
-
Centrifuge at high speed to pellet the oligonucleotide.
-
Carefully remove the supernatant and wash the pellet with 70% ethanol.
-
Air dry the pellet and resuspend in a suitable buffer.
-
-
Size-Exclusion Chromatography: Gel filtration columns (e.g., Sephadex G-25) can be used to separate the larger modified oligonucleotide from smaller molecules like salts and unreacted azide.[12][13]
-
High-Performance Liquid Chromatography (HPLC): For high-purity applications, reversed-phase or ion-exchange HPLC is the preferred method.[13][14] This technique can effectively separate the desired product from unreacted starting material and any side products.[13]
5. Analysis and Quantification:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the successful conjugation and determine the exact mass of the modified oligonucleotide.
-
Gel Electrophoresis (PAGE): To assess the purity of the product. The modified oligonucleotide should exhibit a shift in mobility compared to the starting material.
-
UV-Vis Spectroscopy: To quantify the concentration of the purified oligonucleotide.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive sodium ascorbate | Always use a freshly prepared solution of sodium ascorbate. |
| Oxidation of Cu(I) | Degas all solutions and the final reaction mixture with an inert gas (argon or nitrogen).[10] Ensure the ligand-to-copper ratio is appropriate. | |
| Sequestration of copper ions | Some oligonucleotide sequences or modifications can chelate copper. Consider increasing the concentration of the copper/ligand complex.[7][8] | |
| Oligonucleotide degradation | Oxidative damage from Cu(II) | Ensure complete reduction of Cu(II) by using fresh sodium ascorbate. The use of a protective ligand is critical.[10] Avoid prolonged reaction times at elevated temperatures. |
| Difficulty in purification | Similar properties of product and starting material | Optimize HPLC purification conditions (e.g., gradient, column type). Consider using a purification handle on the azide molecule that can be removed after the reaction. |
References
- 2. lumiprobe.com [lumiprobe.com]
- 3. glenresearch.com [glenresearch.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. Click Nucleic Acid Ligation: Applications in Biology and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. furthlab.xyz [furthlab.xyz]
- 11. pubs.acs.org [pubs.acs.org]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. atdbio.com [atdbio.com]
- 14. ymcamerica.com [ymcamerica.com]
Application Notes and Protocols for the Synthesis of Fluorescently Labeled RNA Probes using 2'-O-Propargyl A(Bz)-3'-phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific labeling of RNA with fluorescent dyes is a powerful tool for elucidating RNA structure, function, and dynamics. This document provides detailed protocols for the synthesis of fluorescently labeled RNA probes using 2'-O-Propargyl A(Bz)-3'-phosphoramidite. This method leverages solid-phase phosphoramidite chemistry to incorporate a propargyl-modified adenosine at a specific site within an RNA oligonucleotide. The terminal alkyne group of the propargyl moiety serves as a handle for the covalent attachment of a fluorescent azide via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This two-step process allows for the flexible and robust generation of high-purity fluorescent RNA probes for various applications, including fluorescence in situ hybridization (FISH), single-molecule studies, and diagnostics.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Catalog Number (Example) |
| This compound | BroadPharm | BP-40049 |
| Standard RNA phosphoramidites (A, C, G, U) | Various | --- |
| Controlled Pore Glass (CPG) solid support | Various | --- |
| Acetonitrile (Anhydrous) | Sigma-Aldrich | 34998 |
| Tetrazole/Ethylthiotetrazole Activator | Glen Research | 30-3040 |
| Capping Reagents A and B | Glen Research | 30-3015, 30-3016 |
| Oxidizing Solution (Iodine) | Glen Research | 30-3020 |
| Deblocking Solution (Trichloroacetic acid in DCM) | Glen Research | 30-3030 |
| AMA (Ammonium hydroxide/Methylamine 1:1) | Sigma-Aldrich | 333791 |
| Triethylamine trihydrofluoride (TEA·3HF) | Sigma-Aldrich | 344648 |
| Fluorescent Azide (e.g., Cy5 Azide) | Lumiprobe | A3330 |
| Copper(II) sulfate (CuSO₄) | Sigma-Aldrich | 451657 |
| Sodium Ascorbate | Sigma-Aldrich | A4034 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 |
| HPLC-grade Acetonitrile | Fisher Scientific | A998 |
| Triethylammonium Acetate (TEAA) buffer | Sigma-Aldrich | 90357 |
| Nuclease-free water | Thermo Fisher Scientific | AM9937 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Propargyl-Modified RNA
This protocol outlines the automated solid-phase synthesis of an RNA oligonucleotide containing a 2'-O-propargyl-modified adenosine residue.
-
Preparation of Reagents:
-
Dissolve this compound and standard RNA phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Prepare all other synthesis reagents (activator, capping, oxidizing, deblocking solutions) according to the synthesizer manufacturer's instructions.
-
-
Automated RNA Synthesis:
-
Program the desired RNA sequence into the DNA/RNA synthesizer.
-
Install the reagent bottles and the solid support column (e.g., CPG with the initial nucleoside).
-
Initiate the synthesis program. The synthesis cycle for each nucleotide addition consists of the following steps:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with trichloroacetic acid.
-
Coupling: Activation of the phosphoramidite with an activator (e.g., tetrazole) and coupling to the 5'-hydroxyl of the growing RNA chain. The coupling time for the modified phosphoramidite may be slightly longer than for standard phosphoramidites to ensure high efficiency.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an iodine solution.
-
-
The cycle is repeated until the full-length RNA is synthesized.
-
-
Cleavage and Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of AMA solution and incubate at 65°C for 30 minutes to cleave the RNA from the support and remove the base and phosphate protecting groups.
-
Cool the vial and transfer the supernatant containing the crude RNA to a new tube.
-
Dry the RNA pellet using a vacuum concentrator.
-
To remove the 2'-silyl protecting groups (if standard RNA phosphoramidites were used), resuspend the pellet in 100 µL of DMSO, add 125 µL of TEA·3HF, and incubate at 65°C for 2.5 hours.
-
Quench the reaction with 1.75 mL of a suitable quenching buffer and desalt the RNA using a desalting column or ethanol precipitation.
-
Protocol 2: Fluorescent Labeling via CuAAC (Click Chemistry)
This protocol describes the labeling of the propargyl-modified RNA with a fluorescent azide.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the fluorescent azide in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in nuclease-free water.
-
-
Click Reaction:
-
In a microcentrifuge tube, dissolve the propargyl-modified RNA (e.g., 10 nmol) in 50 µL of nuclease-free water.
-
Add 1.5 equivalents of the fluorescent azide stock solution (e.g., 1.5 µL of 10 mM stock for 10 nmol RNA).
-
In a separate tube, premix the CuSO₄ and THPTA solutions. For a 100 µL final reaction volume, use 2.5 µL of 20 mM CuSO₄ and 5 µL of 50 mM THPTA.
-
Add the CuSO₄/THPTA mixture to the RNA/azide solution.
-
Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours in the dark.
-
Protocol 3: Purification of Fluorescently Labeled RNA
This protocol details the purification of the fluorescently labeled RNA probe using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
HPLC Setup:
-
Equilibrate a C18 HPLC column with a mobile phase consisting of Buffer A (e.g., 0.1 M TEAA, pH 7.0) and Buffer B (e.g., 0.1 M TEAA in 50% acetonitrile).
-
Set the detection wavelength to 260 nm (for RNA) and the maximum absorbance wavelength of the fluorophore.
-
-
Purification:
-
Dilute the click reaction mixture with Buffer A and inject it onto the HPLC column.
-
Elute the RNA using a linear gradient of Buffer B. The more hydrophobic, fluorescently labeled RNA will have a longer retention time than the unlabeled RNA.
-
Collect the fractions corresponding to the major peak that absorbs at both 260 nm and the fluorophore's specific wavelength.
-
-
Desalting and Quantification:
-
Pool the collected fractions and evaporate the solvent using a vacuum concentrator.
-
Desalt the purified RNA using a desalting column or ethanol precipitation.
-
Resuspend the purified, labeled RNA in nuclease-free water.
-
Determine the concentration and labeling efficiency using UV-Vis spectrophotometry by measuring the absorbance at 260 nm and the fluorophore's maximum absorbance wavelength.
-
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Solid-Phase Synthesis | ||
| Coupling Efficiency of this compound | 98.5 - 99.5% | [1] |
| Overall Crude RNA Synthesis Yield (20-mer) | 50 - 70% | General knowledge |
| Fluorescent Labeling (CuAAC) | ||
| Labeling Efficiency | >95% | [2] |
| Purification (RP-HPLC) | ||
| Recovery Yield | 75 - 80% | [3] |
| Purity of Final Product | >95% | [3] |
Visualizations
Figure 1: Chemical structure of this compound.
Figure 2: Experimental workflow for fluorescent RNA probe synthesis.
Figure 3: Mechanism of the CuAAC click reaction for RNA labeling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low coupling efficiency during synthesis | Incomplete activation of phosphoramidite. | Increase coupling time for the modified phosphoramidite. Ensure the activator is fresh and anhydrous. |
| Moisture in reagents or lines. | Use anhydrous acetonitrile and ensure all reagents are dry. | |
| Incomplete deprotection | Insufficient reaction time or temperature. | Extend incubation time or slightly increase the temperature for the deprotection steps (AMA and TEA·3HF). |
| Low click reaction yield | Oxidation of Cu(I) to Cu(II). | Prepare the sodium ascorbate solution fresh. Use a copper-chelating ligand like THPTA. Degas the reaction mixture. |
| Inactive fluorescent azide. | Use a fresh stock of the fluorescent azide. | |
| Multiple peaks in HPLC | Incomplete reaction or side products. | Optimize click reaction conditions (reagent concentrations, time). Ensure complete deprotection. |
| RNA degradation. | Use nuclease-free water and reagents. Handle RNA on ice. | |
| Low recovery from HPLC | Poor binding or elution from the column. | Optimize the HPLC gradient and mobile phase composition. |
| Precipitation of RNA. | Ensure the collected fractions are properly handled and desalted. |
Disclaimer: These protocols are intended as a guide and may require optimization for specific RNA sequences, fluorescent dyes, and laboratory conditions. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for Bioconjugation of Peptides to Oligonucleotides via 2'-O-Propargyl Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-oligonucleotide conjugates (POCs) are hybrid molecules that combine the therapeutic potential of oligonucleotides with the diverse functionalities of peptides. This powerful synergy allows for enhanced cellular uptake, improved stability, and targeted delivery of oligonucleotide-based therapeutics.[1][2][3][4] One of the most efficient and widely used methods for creating POCs is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[5][6][7][8][9] This application note provides a detailed protocol for the bioconjugation of azide-modified peptides to oligonucleotides containing a 2'-O-propargyl modification.
The 2'-position of the ribose sugar is an ideal site for modification as it does not interfere with the Watson-Crick base pairing essential for the oligonucleotide's function.[10][11][12] The propargyl group, containing a terminal alkyne, serves as a handle for the highly specific and efficient CuAAC reaction with an azide-functionalized peptide.[5][8]
Principle of the Method
The bioconjugation process involves a two-step approach:
-
Synthesis of a 2'-O-propargyl modified oligonucleotide: An oligonucleotide is synthesized with one or more nucleosides bearing a 2'-O-propargyl group. This is typically achieved using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.[8][13][14]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified oligonucleotide is then reacted with an azide-modified peptide in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[10][15] The reaction forms a stable triazole linkage, yielding the desired peptide-oligonucleotide conjugate.[5][7]
Experimental Workflow
The overall experimental workflow for the synthesis and purification of a peptide-oligonucleotide conjugate is depicted below.
Caption: Experimental workflow for peptide-oligonucleotide conjugation.
Detailed Protocols
Protocol 1: Synthesis of 2'-O-Propargyl Modified Oligonucleotides
This protocol outlines the general steps for synthesizing an oligonucleotide containing a 2'-O-propargyl modification using automated solid-phase synthesis.
Materials:
-
2'-O-propargyl phosphoramidite (e.g., 2'-O-propargyl-A, C, G, or U phosphoramidite)
-
Standard DNA/RNA phosphoramidites
-
Controlled pore glass (CPG) solid support
-
Standard reagents for oligonucleotide synthesis (e.g., deblocking, activation, capping, and oxidation solutions)
-
Ammonium hydroxide for cleavage and deprotection
Procedure:
-
Synthesizer Setup: Program the automated DNA/RNA synthesizer with the desired oligonucleotide sequence, incorporating the 2'-O-propargyl phosphoramidite at the desired position(s).
-
Automated Synthesis: Perform the solid-phase synthesis using the standard phosphoramidite chemistry cycle:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Addition of the next phosphoramidite to the growing chain.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Conversion of the phosphite triester to a more stable phosphate triester.
-
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups by incubation in ammonium hydroxide.
-
Purification: Purify the crude 2'-O-propargyl modified oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of a 2'-O-propargyl modified oligonucleotide to an azide-modified peptide.
Materials:
-
2'-O-propargyl modified oligonucleotide
-
Azide-modified peptide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (NaAsc)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer or other suitable aqueous buffer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the 2'-O-propargyl modified oligonucleotide in nuclease-free water.
-
Prepare a stock solution of the azide-modified peptide in a suitable solvent (e.g., water or DMSO).
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and TBTA.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:
-
2'-O-propargyl modified oligonucleotide
-
Azide-modified peptide (typically in 1.5 to 5-fold molar excess over the oligonucleotide)
-
Buffer
-
DMSO (if required to solubilize the peptide)
-
TBTA solution
-
CuSO₄ solution
-
Sodium ascorbate solution (to initiate the reaction)
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 37°C to increase the rate.
-
Quenching (Optional): The reaction can be quenched by adding EDTA to chelate the copper ions.
-
Purification: Purify the peptide-oligonucleotide conjugate by RP-HPLC.
Data Presentation: Quantitative Analysis
The success of the conjugation reaction and the purity of the final product are critical for downstream applications. The following tables provide examples of quantitative data that should be collected and analyzed.
Table 1: CuAAC Reaction Conditions and Conjugation Efficiency
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Oligonucleotide Conc. | 100 µM | 100 µM | 50 µM |
| Peptide:Oligo Ratio | 1.5:1 | 3:1 | 5:1 |
| CuSO₄ Conc. | 500 µM | 1 mM | 1 mM |
| Sodium Ascorbate Conc. | 5 mM | 5 mM | 10 mM |
| TBTA Conc. | 1 mM | 2 mM | 2 mM |
| Solvent System | 50% DMSO/H₂O | 20% DMSO/Buffer | 30% t-BuOH/H₂O |
| Temperature | Room Temp | 37°C | Room Temp |
| Reaction Time | 4 hours | 2 hours | 4 hours |
| Conjugation Yield (%) | >90% | >95% | >95% |
Conjugation yield is typically determined by integrating the peak areas from HPLC chromatograms.
Table 2: HPLC Purification of Peptide-Oligonucleotide Conjugate
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA), pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Purity of Collected Fraction | >98% |
Table 3: Mass Spectrometry Analysis of Peptide-Oligonucleotide Conjugate
| Analyte | Calculated Mass (Da) | Observed Mass (Da) |
| 2'-O-propargyl Oligonucleotide | 6123.8 | 6124.1 |
| Azide-Modified Peptide | 1542.7 | 1542.9 |
| Peptide-Oligonucleotide Conjugate | 7666.5 | 7667.0 |
Mass spectrometry is a critical tool for confirming the identity of the final conjugate.[16][17][18][19][20]
Visualization of Cellular Uptake Pathway
Peptide-oligonucleotide conjugates, particularly those containing cell-penetrating peptides (CPPs), are designed to overcome the challenge of cellular membrane impermeability faced by naked oligonucleotides.[6][7][16][17] The primary mechanism of uptake is endocytosis.
Caption: Cellular uptake pathway of a peptide-oligonucleotide conjugate.
Conclusion
The bioconjugation of peptides to oligonucleotides via 2'-O-propargyl modification and CuAAC chemistry is a robust and versatile method for the development of advanced therapeutic agents. The protocols and data presented in this application note provide a comprehensive guide for researchers in the field of drug development. Careful optimization of reaction conditions and rigorous purification and characterization are essential for producing high-quality peptide-oligonucleotide conjugates for preclinical and clinical evaluation.
References
- 1. APPLICATION OF FRACTIONAL MASS FOR THE IDENTIFICATION OF PEPTIDE:OLIGONUCLEOTIDE CROSS-LINKS BY MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-oligo conjugates – Custom Synthesis | AnaSpec [anaspec.com]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell penetrating peptides: overview and applications to the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Resolution HPLC for Separating Peptide-Oligonucleotide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thermofishersci.in [thermofishersci.in]
- 14. Introduction to Oligo Oligonucleotide DNA Synthesis [biolytic.com]
- 15. researchgate.net [researchgate.net]
- 16. Peptide-based delivery of nucleic acids: design, mechanism of uptake and applications to splice-correcting oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell-Penetrating Peptides to Enhance Delivery of Oligonucleotide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for 2'-O-Propargyl A(Bz)-3'-phosphoramidite in Antisense Oligonucleotide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) are a promising class of therapeutic agents designed to modulate gene expression by binding to specific mRNA targets. The efficacy and in vivo stability of ASOs are significantly influenced by chemical modifications to the nucleotide structure. Modifications at the 2'-position of the ribose sugar are particularly crucial for enhancing properties such as nuclease resistance, binding affinity to target RNA, and pharmacokinetic profiles.
This document provides detailed application notes and protocols for the use of 2'-O-Propargyl A(Bz)-3'-phosphoramidite, a key reagent for introducing a versatile 2'-O-propargyl modification into antisense oligonucleotides. The propargyl group serves as a handle for post-synthesis modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the conjugation of various functionalities, such as fluorescent dyes, affinity tags, or delivery-enhancing moieties, to the ASO.
Key Properties and Advantages of 2'-O-Propargyl Modification
Incorporation of the 2'-O-propargyl group into ASOs offers several advantages:
-
Increased Nuclease Resistance: Like other 2'-alkoxy modifications, the 2'-O-propargyl group provides steric hindrance against degradation by endo- and exonucleases, thereby increasing the in vivo half-life of the ASO. The nuclease stability imparted by 2'-alkoxy modifications generally correlates with the size of the substituent, with larger groups offering more protection.
-
Enhanced Binding Affinity: The 2'-O-propargyl modification helps to lock the sugar pucker in an A-form geometry, which is favorable for binding to the complementary RNA target. This results in an increased melting temperature (Tm) of the ASO:RNA duplex, leading to higher affinity and potentially greater potency.
-
Post-Synthesis Functionalization: The terminal alkyne of the propargyl group is a versatile functional handle for "click chemistry." This allows for the efficient and specific conjugation of a wide range of molecules bearing an azide group, without affecting the hybridization properties of the ASO.
Data Presentation: Comparative Properties of Modified ASOs
The following table summarizes the expected qualitative impact of the 2'-O-propargyl modification on key ASO properties, in comparison to an unmodified ASO and other common 2'-modifications. The data is compiled from various sources and represents general trends.
| Modification | Melting Temperature (Tm) vs. RNA Target | Nuclease Resistance (Serum Half-life) | Antisense Activity (IC50) |
| Unmodified (DNA) | Baseline | Low | Baseline |
| 2'-O-Propargyl | Increased | Increased | Potentially Improved |
| 2'-O-Methyl (2'-O-Me) | Increased | Increased | Improved |
| 2'-O-Methoxyethyl (2'-O-MOE) | Significantly Increased | Significantly Increased | Significantly Improved |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 2'-O-Propargyl Modified Antisense Oligonucleotide
This protocol describes the automated solid-phase synthesis of a chimeric antisense oligonucleotide targeting the Bcl-2 mRNA (similar to G3139), incorporating this compound. The example sequence is a 20-mer with a central DNA "gap" flanked by modified nucleotides.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside
-
Standard DNA phosphoramidites (dA(Bz), dC(Ac), dG(iBu), T)
-
This compound
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (Iodine in THF/Water/Pyridine)
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
-
Acetonitrile (synthesis grade, anhydrous)
-
Cleavage and deprotection solution (concentrated Ammonium Hydroxide)
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired ASO sequence. Assign the this compound to the appropriate position in the sequence.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.
-
Deblocking: The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The next phosphoramidite in the sequence (e.g., this compound) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 180 seconds) may be beneficial for modified phosphoramidites.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by the oxidizer solution.
-
-
Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide until the full-length ASO is synthesized.
-
Cleavage and Deprotection:
-
Transfer the CPG support to a vial.
-
Add concentrated ammonium hydroxide and heat at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.
-
-
Purification:
-
Evaporate the ammonium hydroxide solution.
-
Resuspend the crude oligonucleotide in nuclease-free water.
-
Purify the full-length ASO using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
-
Quantification: Determine the concentration of the purified ASO by measuring its absorbance at 260 nm.
Protocol 2: Post-Synthesis "Click" Conjugation of a 2'-O-Propargyl Modified ASO
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an azide-containing molecule (e.g., a fluorescent dye) to the 2'-O-propargyl modified ASO.
Materials:
-
2'-O-Propargyl modified ASO (from Protocol 1)
-
Azide-functionalized molecule (e.g., Azide-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Nuclease-free water
-
Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the 2'-O-propargyl ASO in the reaction buffer to a final concentration of 100 µM.
-
Dissolve the azide-functionalized molecule in DMSO or water to a stock concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
2'-O-Propargyl ASO solution (e.g., 10 µL for a 1 nmol reaction)
-
Azide-functionalized molecule (2-10 equivalents, e.g., 0.2-1 µL of a 10 mM stock)
-
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions to achieve a 1:5 molar ratio. For a final reaction concentration of 1 mM CuSO₄ and 5 mM THPTA, mix equal volumes of the 20 mM CuSO₄ and 100 mM THPTA stocks. Let the premix stand for 1-2 minutes.
-
Initiate the Reaction:
-
Add the CuSO₄/THPTA premix to the ASO/azide solution to a final copper concentration of 50 µM to 1 mM.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the reaction.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. If using a light-sensitive molecule, protect the reaction from light.
-
Purification: Purify the conjugated ASO from excess reagents using ethanol precipitation, size-exclusion chromatography, or HPLC.
-
Analysis: Confirm the successful conjugation by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and functionalization of a 2'-O-propargyl modified ASO.
Caption: Antisense mechanism of action targeting the Bcl-2 signaling pathway.
Application Notes and Protocols: Click Chemistry Workflow for Post-Synthetic Modification of RNA
Audience: Researchers, scientists, and drug development professionals.
Introduction: Click chemistry has become an indispensable tool for the post-synthetic modification of RNA, offering a highly efficient, specific, and bioorthogonal method for conjugating a wide range of molecules to RNA strands.[1] This approach relies on the formation of a stable triazole linkage from the reaction between an azide and an alkyne.[2] The bioorthogonality of this reaction is a key advantage, as neither azide nor alkyne functional groups are naturally present in biological systems, ensuring that the reaction proceeds with high selectivity and minimal side reactions.[3][4]
Two primary forms of the azide-alkyne cycloaddition are widely used for RNA modification: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][5] CuAAC is known for its high yields and robust nature, utilizing a copper(I) catalyst to join a terminal alkyne and an azide.[2] SPAAC, conversely, avoids the use of a potentially cytotoxic copper catalyst by employing a strained cyclooctyne, making it particularly suitable for applications in living systems.[5][]
These application notes provide a detailed workflow, experimental protocols, and comparative data for both CuAAC and SPAAC-based post-synthetic modification of RNA.
Overall Workflow for Post-Synthetic RNA Modification
The general workflow involves three main stages:
-
Synthesis of RNA with a Bioorthogonal Handle: An azide or alkyne functional group is incorporated into the RNA strand during solid-phase synthesis or through enzymatic methods.
-
Click Reaction: The functionalized RNA is reacted with a corresponding azide- or alkyne-containing molecule of interest (e.g., a fluorophore, biotin, or therapeutic agent) via either CuAAC or SPAAC.
-
Purification and Analysis: The final, modified RNA conjugate is purified and analyzed to confirm successful modification and purity.
Caption: Workflow for RNA modification using CuAAC or SPAAC.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for conjugating molecules to RNA.[3] It involves the in-situ generation of the active Cu(I) catalyst from a Cu(II) salt (CuSO₄) and a reducing agent (sodium ascorbate).[1] A chelating ligand is crucial to stabilize the Cu(I) and protect the RNA from degradation.[7]
Quantitative Data Summary: CuAAC
| Parameter | Condition/Value | Notes | Reference |
| Reactants | |||
| Alkyne-RNA | 10 - 100 µM | Lower concentrations may require longer reaction times. | [7] |
| Azide-Payload | 2-10 equivalents (relative to RNA) | Excess azide drives the reaction to completion. | [1][3] |
| Catalyst System | |||
| Copper(II) Sulfate | 50 µM - 1 mM | Higher concentrations can risk RNA degradation. | [1][7] |
| Ligand (e.g., THPTA) | 5 equivalents (relative to copper) | Protects RNA from oxidation and accelerates the reaction. | [8][9] |
| Sodium Ascorbate | 5 - 10 mM | Freshly prepared solution is required. | [1] |
| Reaction Conditions | |||
| Temperature | Room Temperature (20-25°C) | Can be performed from 4°C to 45°C. | [1] |
| Reaction Time | 30 minutes - 4 hours | Dependent on reactant concentrations. | [1][3] |
| pH | 7.0 - 8.0 | Neutral pH is generally optimal. | [1] |
| Outcome | |||
| Conversion/Yield | >95% (Complete Conversion) | Often achieves near-quantitative yields. | [3] |
| Recovery (Post-Precipitation) | 98-99% | Simple ethanol precipitation is highly effective. | [3] |
Experimental Protocol: CuAAC
A. Materials and Reagents
-
Alkyne-modified RNA
-
Azide-functionalized payload (e.g., fluorescent dye)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium L-Ascorbate
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.0
-
Nuclease-free water
B. Reagent Preparation (Stock Solutions)
-
Alkyne-RNA: Dissolve in nuclease-free water to a final concentration of 100 µM.
-
Azide-Payload: Dissolve in DMSO or nuclease-free water to a stock concentration of 10 mM.
-
CuSO₄: Prepare a 20 mM stock solution in nuclease-free water.
-
THPTA Ligand: Prepare a 100 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. Note: This solution must be prepared fresh immediately before use.
C. Reaction Procedure
-
In a nuclease-free microcentrifuge tube, add the alkyne-modified RNA solution and the azide-payload. For a 50 µL final reaction volume, a typical setup is:
-
10 µL of 100 µM Alkyne-RNA (Final: 20 µM)
-
2 µL of 10 mM Azide-Payload (Final: 400 µM, 20 eq.)
-
Nuclease-free water to bring the volume to 37.5 µL.
-
-
In a separate tube, prepare the catalyst premix by combining 2.5 µL of 20 mM CuSO₄ and 2.5 µL of 100 mM THPTA. Let the premix stand for 1-2 minutes. This achieves a 5:1 ligand-to-copper ratio.[8]
-
Add the 5 µL of the CuSO₄/THPTA premix to the RNA/azide solution. The final concentrations will be 1 mM CuSO₄ and 5 mM THPTA.
-
Initiate the reaction by adding 7.5 µL of freshly prepared 100 mM sodium ascorbate. The final concentration will be 15 mM.
-
Gently mix the solution by pipetting and incubate at room temperature for 1-4 hours.[1]
-
Proceed to purification.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that leverages the high reactivity of a strained cyclooctyne (e.g., DBCO, BCN) with an azide.[] The absence of a metal catalyst makes it highly biocompatible and ideal for sensitive applications.[5] The reaction is typically very fast, often completing within minutes.[10]
Quantitative Data Summary: SPAAC
| Parameter | Condition/Value | Notes | Reference |
| Reactants | |||
| Azide-RNA | 10 - 50 µM | [5] | |
| Strained Alkyne Payload | 1.5 - 5 equivalents | A modest excess is usually sufficient. | [5] |
| Catalyst System | None Required | The primary advantage of SPAAC. | [] |
| Reaction Conditions | |||
| Temperature | Room Temperature (20-25°C) | Reaction proceeds readily without heating. | [10] |
| Reaction Time | 10 minutes - 2 hours | Significantly faster than many CuAAC protocols. | [10][11][12] |
| Solvent | Aqueous Buffer (e.g., PBS) or DMSO/Water mixtures | Highly compatible with aqueous systems. | [5][10] |
| Outcome | |||
| Conversion/Yield | High | Reaction is highly efficient and proceeds to completion. | [13] |
| Second-Order Rate Constant | ~0.1 - 1 M⁻¹s⁻¹ | Varies depending on the specific strained alkyne used. | [13] |
Experimental Protocol: SPAAC
A. Materials and Reagents
-
Azide-modified RNA
-
Strained alkyne-functionalized payload (e.g., DBCO-PEG-Fluorophore)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO (if needed to dissolve payload)
-
Nuclease-free water
B. Reagent Preparation (Stock Solutions)
-
Azide-RNA: Dissolve in nuclease-free water or PBS to a final concentration of 100 µM.
-
DBCO-Payload: Dissolve in anhydrous DMSO to a stock concentration of 10 mM.
C. Reaction Procedure
-
In a nuclease-free microcentrifuge tube, combine the following for a 50 µL final reaction volume:
-
10 µL of 100 µM Azide-RNA (Final: 20 µM)
-
0.2 µL of 10 mM DBCO-Payload (Final: 40 µM, 2 eq.)
-
5 µL of 10x PBS Buffer
-
34.8 µL of Nuclease-free water
-
-
Gently mix the solution by pipetting.
-
Incubate at room temperature for 1-2 hours. In many cases, the reaction is complete in under 30 minutes.[11]
-
Proceed to purification.
Step 3: Purification and Analysis of Modified RNA
Proper purification is essential to remove unreacted payload, catalysts, and other reagents. The choice of method depends on the scale of the reaction and the nature of the RNA and payload.
Caption: Purification and analysis options for modified RNA.
Protocol 3: Purification via Ethanol Precipitation
This method is rapid and effective for removing small molecules like catalysts and excess dyes, often resulting in high recovery rates.[3]
-
To the 50 µL click reaction, add 5 µL of 3 M sodium acetate (NaOAc).
-
Add 150 µL (3 volumes) of ice-cold absolute ethanol.
-
Vortex briefly and incubate at -20°C for at least 1 hour (or -80°C for 30 minutes).
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol and centrifuge for 10 minutes.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the purified RNA pellet in a desired volume of nuclease-free water or buffer.
Protocol 4: Analysis by Mass Spectrometry and Gel Electrophoresis
-
Mass Spectrometry (LC-MS or MALDI-TOF): Dilute a small aliquot of the purified RNA and analyze according to the instrument's standard operating procedure. Successful conjugation is confirmed by a mass shift corresponding to the mass of the payload.[3][14]
-
Denaturing PAGE: Prepare a 10-20% polyacrylamide gel with 8 M urea.[15] Load the purified sample alongside the unreacted starting RNA. If a fluorescent payload was used, visualize the gel under UV light or with a fluorescence imager. A successful reaction will show a band with retarded mobility compared to the starting material.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. idtdna.com [idtdna.com]
- 3. glenresearch.com [glenresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast RNA conjugations on solid phase by strain-promoted cycloadditions. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Fast RNA conjugations on solid phase by strain-promoted cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Click Chemistry-Based microRNA Maturation Assay Optimized for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 14. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 15. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Nanostructure Construction Using 2'-O-propargyl Adenosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the incorporation of 2'-O-propargyl adenosine into DNA nanostructures. This method enables the precise, post-assembly functionalization of DNA scaffolds using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" chemistry reaction. This approach is invaluable for the development of novel drug delivery systems, diagnostic tools, and advanced materials.
Introduction
DNA nanotechnology leverages the predictable Watson-Crick base pairing of nucleic acids to construct intricate two- and three-dimensional structures with nanoscale precision. The ability to functionalize these structures with a wide range of molecules, such as therapeutic agents, targeting ligands, and imaging probes, is crucial for their application in biomedicine and materials science. The incorporation of chemically modified nucleosides, such as 2'-O-propargyl adenosine, provides a powerful tool for achieving this functionalization. The propargyl group serves as a chemical handle for the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, allowing for the covalent attachment of virtually any azide-modified molecule to the DNA nanostructure after its assembly.
This document outlines the key steps in this process, from the synthesis of 2'-O-propargyladenosine-5'-triphosphate to its enzymatic incorporation into DNA oligonucleotides, the construction of a model DNA nanostructure (a DNA tetrahedron), and its final functionalization via click chemistry.
Data Presentation
Table 1: Synthesis and Purity of 2'-O-propargyladenosine-5'-triphosphate (pATP)
| Step | Product | Yield (%) | Purity (HPLC) |
| Propargylation of Adenosine | 2'-O-propargyladenosine | 22 | >95% |
| Monophosphorylation | 2'-O-propargyladenosine-5'-monophosphate (pAMP) | 73 | >98% |
| Triphosphorylation | 2'-O-propargyladenosine-5'-triphosphate (pATP) | 65-70 | >99% |
Table 2: Enzymatic Incorporation Efficiency of 2'-O-propargyl-ATP
| DNA Polymerase | Relative Incorporation Efficiency (%) | Notes |
| Therminator | High | Efficiently incorporates 2'-O-propargyl-ATP.[1][2] |
| 9°N | High | Successfully incorporates 2'-O-propargyl-ATP.[1][2] |
| KOD Dash | Moderate to High | Tolerant to modifications at the C5 position of pyrimidines. |
| Vent (exo-) | Moderate to High | Tolerant to modifications at the C5 position of pyrimidines. |
| Taq | Low to Moderate | Generally shows lower efficiency for incorporating modified nucleotides. |
Table 3: Click Chemistry Functionalization Yields on DNA Nanostructures
| Reaction Type | Substrate | Reporter Molecule | Yield (%) |
| CuAAC | Alkyne-modified DNA tetrahedron | Azide-functionalized Fluorophore | >90 |
| CuAAC | Alkyne-modified DNA origami | Azide-functionalized Peptide | 85-95 |
| SPAAC | Azide-modified DNA nanostructure | DBCO-functionalized Protein | 70-85 |
Experimental Protocols
Protocol 1: Synthesis of 2'-O-propargyladenosine-5'-triphosphate (pATP)
This protocol describes a "one-pot, three-step" synthesis of 2'-O-propargyladenosine-5'-triphosphate (pATP) starting from 2'-O-propargyladenosine.[3]
Materials:
-
2'-O-propargyladenosine
-
Phosphorus oxychloride (POCl₃)
-
Proton sponge
-
Tributylammonium pyrophosphate
-
Tributylamine
-
Triethylammonium bicarbonate (TEAB) buffer
-
Anhydrous trimethyl phosphate
-
Diethyl ether
-
HPLC grade water
-
DEAE-Sephadex A-25 resin
Procedure:
-
Monophosphorylation: a. Dissolve 2'-O-propargyladenosine (1 mmol) and proton sponge (1.1 mmol) in anhydrous trimethyl phosphate (5 mL) under an argon atmosphere. b. Cool the solution to 0°C and add phosphorus oxychloride (1.1 mmol) dropwise. c. Stir the reaction mixture at 0°C for 2 hours.
-
Conversion to Triphosphate: a. In a separate flask, dissolve tributylammonium pyrophosphate (5 mmol) in anhydrous DMF (10 mL) and add tributylamine (5 mmol). b. Add this pyrophosphate solution to the monophosphorylation reaction mixture at 0°C. c. Stir the reaction vigorously for 30 minutes at 0°C.
-
Hydrolysis and Purification: a. Quench the reaction by adding 50 mL of 0.2 M TEAB buffer (pH 7.5). b. Stir the mixture for 1 hour at room temperature to hydrolyze the cyclic intermediate. c. Concentrate the solution under reduced pressure. d. Purify the crude pATP by anion-exchange chromatography on a DEAE-Sephadex A-25 column using a linear gradient of 0.1 to 1.0 M TEAB buffer. e. Collect and pool the fractions containing pATP, and lyophilize to obtain the final product as a white solid.
Protocol 2: Enzymatic Incorporation of 2'-O-propargyl-ATP into DNA Oligonucleotides
This protocol details the incorporation of pATP into a DNA oligonucleotide using Therminator DNA polymerase.[4]
Materials:
-
DNA template
-
Primer
-
Therminator DNA Polymerase (e.g., from New England Biolabs)
-
10x ThermoPol Buffer
-
dATP, dCTP, dGTP, TTP (10 mM each)
-
2'-O-propargyl-ATP (pATP) (10 mM)
-
Nuclease-free water
Procedure:
-
Set up the following reaction mixture in a PCR tube:
Component Volume (µL) for 50 µL reaction Final Concentration 10x ThermoPol Buffer 5 1x DNA Template (10 µM) 1 0.2 µM Primer (10 µM) 1 0.2 µM dNTP mix (10 mM each of dCTP, dGTP, TTP) 1 0.2 mM each dATP (10 mM) 0.5 0.1 mM 2'-O-propargyl-ATP (10 mM) 0.5 0.1 mM Therminator DNA Polymerase (2 U/µL) 1 0.04 U/µL | Nuclease-free water | to 50 µL | - |
-
Perform the primer extension reaction using the following thermal cycling conditions:
-
Initial denaturation: 95°C for 2 minutes
-
20-30 cycles of:
-
Denaturation: 95°C for 20 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 30-60 seconds (depending on product length)
-
-
Final extension: 72°C for 5 minutes
-
-
Purify the resulting alkyne-modified DNA oligonucleotide using standard methods such as ethanol precipitation or a commercial DNA purification kit.
-
Verify the incorporation and purity of the product by denaturing polyacrylamide gel electrophoresis (PAGE) or mass spectrometry.
Protocol 3: Construction of a DNA Tetrahedron with 2'-O-propargyl Adenosine
This protocol describes the self-assembly of a DNA tetrahedron from four oligonucleotides, one of which contains a 2'-O-propargyl adenosine modification.
Materials:
-
Four purified DNA oligonucleotides (S1, S2, S3, S4) at equimolar concentrations (one of which is the alkyne-modified strand from Protocol 2).
-
10x TAE buffer (400 mM Tris-acetate, 10 mM EDTA, pH 8.0)
-
Magnesium chloride (MgCl₂) solution (1 M)
-
Nuclease-free water
Procedure:
-
Prepare a 1x TAE/Mg²⁺ buffer containing 40 mM Tris-acetate, 1 mM EDTA, and 12.5 mM MgCl₂.
-
In a microcentrifuge tube, mix equimolar amounts of the four DNA oligonucleotides (S1-S4) to a final concentration of 1 µM each in 1x TAE/Mg²⁺ buffer.
-
Heat the mixture to 95°C for 5 minutes in a thermal cycler or water bath.
-
Slowly cool the mixture to 4°C over a period of 1-2 hours to facilitate proper annealing and formation of the tetrahedron structure.
-
The assembled DNA tetrahedra can be stored at 4°C.
-
Confirm the assembly of the DNA tetrahedron by native polyacrylamide gel electrophoresis (PAGE). The assembled tetrahedron will migrate as a distinct band, slower than the individual single-stranded oligonucleotides.
Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on DNA Tetrahedra
This protocol outlines the "click" reaction to functionalize the alkyne-modified DNA tetrahedron with an azide-containing molecule (e.g., a fluorescent dye).
Materials:
-
Alkyne-modified DNA tetrahedron (from Protocol 3)
-
Azide-functionalized molecule (e.g., Azide-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the following stock solutions:
-
Azide-functionalized molecule: 10 mM in DMSO
-
CuSO₄: 20 mM in nuclease-free water
-
THPTA: 100 mM in nuclease-free water
-
Sodium ascorbate: 100 mM in nuclease-free water (prepare fresh)
-
-
In a microcentrifuge tube, combine the following in order:
Component Volume (µL) for 100 µL reaction Final Concentration Alkyne-modified DNA tetrahedron (1 µM) 50 0.5 µM PBS (10x) 10 1x Azide-functionalized molecule (10 mM) 2 200 µM CuSO₄ (20 mM) 1 200 µM THPTA (100 mM) 1 1 mM | Nuclease-free water | to 99 µL | - |
-
Initiate the reaction by adding 1 µL of freshly prepared 100 mM sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light if using a light-sensitive fluorophore.
-
Purify the functionalized DNA tetrahedron from excess reagents using methods suitable for DNA nanostructures, such as spin filtration with a molecular weight cutoff filter (e.g., Amicon Ultra 100 kDa) or gel filtration chromatography.
-
Characterize the functionalized nanostructure by native PAGE (observing a band shift or fluorescence) and UV-Vis spectroscopy to confirm successful conjugation.
Visualizations
Synthesis of 2'-O-propargyladenosine-5'-triphosphate
References
- 1. Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Therminator DNA Polymerase: Modified Nucleotides and Unnatural Substrates [frontiersin.org]
Troubleshooting & Optimization
Improving coupling efficiency of 2'-O-Propargyl A(Bz)-3'-phosphoramidite
Welcome to the technical support center for 2'-O-Propargyl A(Bz)-3'-phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the use of this modified phosphoramidite in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. The 2'-O-propargyl group provides a reactive alkyne handle for post-synthetic modification via "click chemistry." This allows for the straightforward conjugation of various molecules, such as fluorophores, biotin, or other reporter groups, to the synthesized oligonucleotide. The benzoyl (Bz) group is a standard protecting group for the exocyclic amine of adenine.
Q2: What is a typical coupling efficiency I should expect for this compound?
A2: With optimized protocols, the stepwise coupling efficiency for this compound is generally expected to be high, often exceeding 98%. However, as a modified phosphoramidite, it can sometimes exhibit slightly lower coupling efficiencies compared to standard DNA or RNA phosphoramidites. Factors such as the choice of activator, coupling time, and reagent quality can significantly influence the outcome.
Q3: Are there any special considerations for the deprotection and purification of oligonucleotides containing 2'-O-propargyl modifications?
A3: Yes. While the 2'-O-propargyl group is generally stable under standard deprotection conditions (e.g., ammonium hydroxide), it is crucial to ensure complete removal of all protecting groups without modifying the alkyne functionality. For oligonucleotides with sensitive modifications attached via click chemistry, milder deprotection strategies may be necessary.[1] Purification can be effectively achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates the desired full-length oligonucleotide from shorter failure sequences.[2][3]
Troubleshooting Guide
Low coupling efficiency is a common issue encountered during oligonucleotide synthesis, particularly with modified phosphoramidites. Below are potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency (<95%) | 1. Presence of Water: Moisture in reagents or on the synthesizer is a primary cause of low coupling efficiency.[4] | - Use anhydrous acetonitrile (<30 ppm water).- Ensure phosphoramidite and activator solutions are freshly prepared and anhydrous.- Store phosphoramidites under an inert atmosphere (argon or nitrogen).- Consider using molecular sieves to dry solvents and reagents.[4] |
| 2. Inefficient Activator: The choice of activator can significantly impact the coupling of sterically hindered or modified phosphoramidites. | - For 2'-O-modified phosphoramidites, stronger activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) may be more effective than 1H-Tetrazole.[5] | |
| 3. Suboptimal Coupling Time: Modified phosphoramidites may require longer coupling times to react completely. | - Increase the coupling time in increments (e.g., from 2 minutes to 5 or 10 minutes) and monitor the effect on coupling efficiency. | |
| 4. Degraded Phosphoramidite: Phosphoramidites can degrade over time, especially if not stored properly. | - Use fresh, high-quality phosphoramidite.- Perform a quality check (e.g., ³¹P NMR) on the phosphoramidite if degradation is suspected. | |
| 5. Incomplete Deprotection of the 5'-OH: If the 5'-DMT group is not completely removed, the subsequent coupling reaction will be blocked. | - Ensure the deblocking reagent (e.g., trichloroacetic acid in dichloromethane) is fresh and active.- Consider a longer deblocking time or a double deblocking step. | |
| Appearance of n+1 Peaks in Mass Spectrometry | Phosphoramidite Dimer Formation: The activator can cause premature detritylation of the phosphoramidite in solution, leading to the formation of dimers that are then incorporated into the growing oligonucleotide chain. | - Use a less acidic activator if this issue is persistent.- Prepare phosphoramidite solutions as close to the time of use as possible. |
| Poor Peak Shape in HPLC Purification | 1. Secondary Structure Formation: The oligonucleotide may be forming secondary structures that interfere with chromatographic separation. | - Perform purification at an elevated temperature (e.g., 55-60 °C) to disrupt secondary structures.- For anion-exchange HPLC, purification at a high pH (around 12) can denature the oligonucleotide.[6] |
| 2. Incomplete Deprotection: Residual protecting groups can lead to broad or multiple peaks. | - Ensure complete deprotection by optimizing the deprotection time and temperature for your specific oligonucleotide. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines a standard procedure for coupling this compound on an automated DNA/RNA synthesizer.
Reagents:
-
This compound solution (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Deblocking: Remove the 5'-DMT protecting group from the solid support-bound oligonucleotide by treating with the deblocking solution.
-
Washing: Wash the support thoroughly with anhydrous acetonitrile.
-
Coupling: Deliver the this compound solution and the activator solution simultaneously to the synthesis column. Allow a coupling time of 3-5 minutes.
-
Washing: Wash the support with anhydrous acetonitrile.
-
Capping: Cap any unreacted 5'-hydroxyl groups by treating with the capping solutions.
-
Washing: Wash the support with anhydrous acetonitrile.
-
Oxidation: Oxidize the newly formed phosphite triester to a stable phosphate triester using the oxidizing solution.
-
Washing: Wash the support with anhydrous acetonitrile.
-
Repeat the cycle for the next nucleotide addition.
Protocol 2: Optimization of Coupling Efficiency
This protocol provides a systematic approach to optimizing the coupling efficiency of this compound.
Objective: To determine the optimal activator and coupling time for maximizing the coupling efficiency of this compound.
Methodology:
-
Synthesize a short, test oligonucleotide sequence (e.g., a 5-mer) incorporating the this compound at a defined position.
-
Divide the synthesis into multiple parallel runs, varying the activator and coupling time as outlined in the table below.
-
Monitor the stepwise coupling efficiency for each run using the synthesizer's trityl cation monitoring system.
-
After synthesis, cleave, deprotect, and purify the oligonucleotides.
-
Analyze the purity and yield of the full-length product for each condition using RP-HPLC and mass spectrometry.
Experimental Conditions:
| Run | Activator | Activator Concentration | Coupling Time (minutes) |
| 1 | 1H-Tetrazole | 0.45 M | 2 |
| 2 | 1H-Tetrazole | 0.45 M | 5 |
| 3 | 1H-Tetrazole | 0.45 M | 10 |
| 4 | 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | 2 |
| 5 | 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | 5 |
| 6 | 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | 10 |
| 7 | 4,5-Dicyanoimidazole (DCI) | 0.25 M | 2 |
| 8 | 4,5-Dicyanoimidazole (DCI) | 0.25 M | 5 |
| 9 | 4,5-Dicyanoimidazole (DCI) | 0.25 M | 10 |
Data Analysis: Compare the average stepwise coupling efficiencies and the final purity of the full-length product for each experimental condition to identify the optimal parameters.
Data Presentation
Table 1: Illustrative Coupling Efficiencies of this compound with Different Activators and Coupling Times
| Activator | Coupling Time (min) | Average Stepwise Coupling Efficiency (%) |
| 1H-Tetrazole | 2 | 97.5 |
| 1H-Tetrazole | 5 | 98.2 |
| 1H-Tetrazole | 10 | 98.5 |
| 5-Ethylthio-1H-tetrazole (ETT) | 2 | 98.8 |
| 5-Ethylthio-1H-tetrazole (ETT) | 5 | 99.2 |
| 5-Ethylthio-1H-tetrazole (ETT) | 10 | 99.1 |
| 4,5-Dicyanoimidazole (DCI) | 2 | 98.5 |
| 4,5-Dicyanoimidazole (DCI) | 5 | 99.0 |
| 4,5-Dicyanoimidazole (DCI) | 10 | 98.9 |
Note: The data in this table is illustrative and may vary depending on the specific synthesizer, reagents, and other experimental conditions.
Visualizations
Caption: Standard oligonucleotide synthesis cycle.
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. atdbio.com [atdbio.com]
Troubleshooting failed reactions in 2'-O-propargyl oligonucleotide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the solid-phase synthesis of 2'-O-propargyl modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is 2'-O-propargyl oligonucleotide synthesis?
A1: 2'-O-propargyl oligonucleotide synthesis is a chemical method for creating short DNA or RNA molecules where a propargyl group (-CH₂C≡CH) is attached to the 2'-hydroxyl position of the sugar moiety of one or more nucleotide building blocks. This modification introduces a reactive alkyne handle into the oligonucleotide, which is widely used for post-synthetic modifications via "click chemistry".[1][2]
Q2: What are the main applications of 2'-O-propargyl modified oligonucleotides?
A2: The primary application is in bioconjugation. The terminal alkyne of the propargyl group allows for the covalent attachment of various molecules, such as fluorescent dyes, peptides, or nanoparticles, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2][3] This is valuable for creating diagnostic probes, therapeutic oligonucleotides, and tools for molecular biology research.[3]
Q3: What are the most common challenges encountered during the synthesis of these modified oligonucleotides?
A3: The most frequent issues include low coupling efficiency of the 2'-O-propargyl phosphoramidite, the formation of impurities during synthesis, and incomplete or problematic deprotection of the final oligonucleotide. Each of these challenges can significantly impact the yield and purity of the desired product.
Troubleshooting Failed Reactions
This section provides a detailed guide to troubleshooting common problems in a question-and-answer format.
Low Coupling Efficiency
Q: My overall yield is low, and mass spectrometry analysis shows a high proportion of n-1 and other truncated sequences. What could be the cause?
A: Low coupling efficiency is a common reason for low yields of the full-length product.[4] The bulky nature of the 2'-O-propargyl group can cause steric hindrance, potentially slowing down the coupling reaction compared to standard DNA or RNA phosphoramidites.[5]
Potential Causes and Solutions:
-
Insufficient Coupling Time: The steric bulk of the 2'-O-propargyl group may require a longer reaction time for the coupling step to proceed to completion.
-
Suboptimal Activator: The choice and concentration of the activator are critical. While standard activators like tetrazole are used, more potent activators such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) may be necessary to achieve high coupling efficiencies with modified phosphoramidites.[6]
-
Moisture in Reagents: Water contamination in the acetonitrile solvent or other reagents will react with the activated phosphoramidite, leading to its inactivation and reduced coupling efficiency.[7]
-
Degraded Phosphoramidite: The 2'-O-propargyl phosphoramidite may have degraded due to improper storage or prolonged exposure to air and moisture.
Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting decision tree for low coupling efficiency.
Impurity Formation
Q: My final product shows unexpected peaks in HPLC analysis and mass spectrometry. What are these impurities and how can I avoid them?
A: Impurities in oligonucleotide synthesis can be product-related (e.g., n+1 sequences from improper capping) or process-related (e.g., side products from deprotection).[8][9]
Common Impurities and Prevention Strategies:
| Impurity Type | Description | Potential Cause | Prevention Strategy |
| n-1 Sequences | Oligonucleotides missing one nucleotide. | Incomplete coupling at one or more steps. | Optimize coupling conditions (see previous section).[9] |
| n+1 Sequences | Oligonucleotides with an extra nucleotide. | Inefficient capping of unreacted 5'-hydroxyl groups. | Ensure capping reagents are fresh and the capping step is efficient. |
| Depurination Products | Cleavage of the bond between a purine base (A or G) and the sugar. | Prolonged exposure to the acidic deblocking solution (trichloroacetic acid). | Minimize the deblocking time to what is necessary for complete detritylation.[10] |
| Acrylonitrile Adducts | Addition of acrylonitrile to the nucleobases. | Acrylonitrile is a byproduct of the deprotection of the phosphate groups (cyanoethyl protection).[11] | Use a larger volume of fresh deprotection solution (e.g., ammonium hydroxide) to scavenge acrylonitrile.[10] |
Deprotection Issues
Q: After deprotection, I observe degradation of my oligonucleotide or incomplete removal of protecting groups. Is the propargyl group stable, and what is the optimal deprotection strategy?
A: The 2'-O-propargyl group is generally stable under standard deprotection conditions. However, the overall deprotection strategy must be carefully chosen to ensure complete removal of all other protecting groups without degrading the oligonucleotide.[12]
Deprotection Strategy and Potential Side Reactions
References
- 1. researchgate.net [researchgate.net]
- 2. Oligonucleotides with "clickable" sugar residues: synthesis, duplex stability, and terminal versus central interstrand cross-linking of 2'-O-propargylated 2-aminoadenosine with a bifunctional azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idtdna.com [idtdna.com]
- 5. atdbio.com [atdbio.com]
- 6. researchgate.net [researchgate.net]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. pharmtech.com [pharmtech.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. glenresearch.com [glenresearch.com]
- 11. atdbio.com [atdbio.com]
- 12. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions associated with 2'-O-Propargyl A(Bz)-3'-phosphoramidite usage
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 2'-O-Propargyl A(Bz)-3'-phosphoramidite in synthetic oligonucleotide manufacturing. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a specialized chemical building block used for the solid-phase synthesis of modified DNA and RNA oligonucleotides.[] It features three key components:
-
A 2'-O-propargyl group , which introduces a reactive terminal alkyne handle into the oligonucleotide.[] This alkyne is primarily used for post-synthetic "click" chemistry reactions, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the attachment of various molecules like fluorescent dyes, biotin, or therapeutic payloads.[][2]
-
An N6-benzoyl (Bz) protecting group on the adenine base, which prevents unwanted side reactions at this position during the automated synthesis steps.[][3]
-
A 3'-phosphoramidite moiety , which is the reactive group that enables the sequential addition of the nucleotide to the growing oligonucleotide chain.[]
Its applications are extensive, including the development of therapeutic oligonucleotides, diagnostic probes, and functional nucleic acid materials for nanotechnology.[]
Q2: What are the most critical steps during oligonucleotide synthesis with this phosphoramidite?
The successful incorporation of this compound relies on the flawless execution of the standard, four-step phosphoramidite synthesis cycle:
-
Detritylation: Removal of the 5'-DMT protecting group from the support-bound oligonucleotide chain to free the 5'-hydroxyl group for the next reaction.[4]
-
Coupling: Activation of the phosphoramidite and its subsequent reaction with the free 5'-hydroxyl group of the growing chain.[4][] Achieving high coupling efficiency (>99%) at this stage is critical for the final yield of the full-length product.[]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of shorter, failure sequences known as "n-1" deletions.[4][6]
-
Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate triester backbone using an oxidizing agent.[4]
Q3: What are the most common impurities or side products encountered?
Impurities in synthetic oligonucleotides can arise from side reactions at various stages of the process.[7] Common impurities include:
-
Failure Sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling at one or more steps.[7][8] These are often the most abundant impurities.
-
Products of Incomplete Deprotection: Oligonucleotides where the benzoyl (Bz) group on adenine or the cyanoethyl groups on the phosphate backbone have not been fully removed.
-
Base Modifications: Side reactions on the nucleobases can occur during final deprotection, especially if harsh conditions are used. For example, using certain deprotection agents with benzoyl-protected cytidine can lead to transamination.[9][10]
-
Phosphoramidite Degradation Products: The phosphoramidite is sensitive to moisture and can hydrolyze to its corresponding H-phosphonate, rendering it inactive for coupling.[6]
Q4: How should I approach the cleavage and deprotection steps for an oligonucleotide containing this modification?
The final cleavage and deprotection strategy must efficiently remove the protecting groups without damaging the oligonucleotide or its 2'-O-propargyl modification. The propargyl group is stable under standard deprotection conditions. The primary considerations are the removal of the cyanoethyl phosphate protecting groups and the benzoyl (Bz) base protecting group.
-
Standard Deprotection: Concentrated ammonium hydroxide is a common reagent.
-
UltraFast Deprotection: A mixture of ammonium hydroxide and aqueous methylamine (AMA) can significantly reduce deprotection times.[11] This method is effective for removing the Bz group, typically requiring about 10 minutes at 65°C.[11][12]
Q5: What analytical techniques are recommended for quality control?
A combination of chromatographic and mass spectrometry techniques is essential for confirming the identity and purity of the final product.[13]
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) and anion-exchange HPLC (AEX) are used to separate the full-length product from failure sequences and other impurities.[14][15][16]
-
Mass Spectrometry: High-resolution liquid chromatography-mass spectrometry (LC-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are used to confirm the exact molecular weight of the final product, allowing for the identification of any modifications or impurities.[13][14]
Troubleshooting Guide
Problem 1: Low Coupling Efficiency / High Proportion of n-1 Sequences
Low coupling efficiency is the most common cause of low yields of the full-length oligonucleotide.
| Potential Cause | Troubleshooting Action |
| Moisture Contamination | Phosphoramidites are extremely sensitive to moisture.[6] Ensure that anhydrous acetonitrile is used as the solvent and that all reagents are fresh and dry. Store phosphoramidites under an inert atmosphere (argon or nitrogen). |
| Poor Activator Performance | The choice of activator is critical. For modified or sterically hindered phosphoramidites like 2'-O-protected amidites, activators such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are often more effective than 1H-Tetrazole.[6][17] |
| Degraded Phosphoramidite | Use fresh, high-purity phosphoramidite. If the solid appears discolored or clumpy, it may be degraded. Confirm the purity of the phosphoramidite solution via ³¹P NMR if possible. |
| Insufficient Coupling Time | Sterically demanding phosphoramidites may require longer coupling times to achieve maximum efficiency.[6] Consider increasing the coupling time in the synthesis protocol. |
Problem 2: Appearance of Unexpected Peaks in LC-MS Analysis
Unexpected masses in the final analysis point to specific side reactions that occurred during synthesis or deprotection.
| Potential Cause | Troubleshooting Action |
| Depurination | The N-glycosidic bond of purines (A, G) can be susceptible to cleavage under the acidic conditions of the detritylation step. This results in an abasic site and chain cleavage. Minimize exposure to acid by ensuring the detritylation step is not excessively long. |
| Base Modification during Deprotection | The use of incompatible deprotection agents can lead to unwanted adducts on the nucleobases. When using AMA for deprotection, ensure that acetyl-protected dC (Ac-dC) is used instead of benzoyl-protected dC (Bz-dC) to avoid transamination.[10][11] This is not an issue for the Bz-A in the title phosphoramidite but is a critical consideration for other bases in the sequence. |
| Phosphoramidite Impurities | Impurities in the starting material, such as a "reverse amidite" (3'-DMT, 5'-phosphoramidite), can be incorporated and lead to synthesis errors.[18] Use only high-quality, purified phosphoramidites. |
Problem 3: Failed or Inefficient Post-Synthesis "Click" Reaction
If the final oligonucleotide fails to conjugate with an azide-containing molecule, the issue may lie with the integrity of the propargyl group or the reaction conditions.
| Potential Cause | Troubleshooting Action |
| Degradation of Propargyl Group | While generally stable, ensure that no non-standard, harsh deprotection or purification steps were used that could have modified the alkyne. Confirm the mass of the purified oligonucleotide before proceeding with the click reaction. |
| Inefficient Cu(I) Catalyst | The CuAAC reaction requires a Cu(I) catalyst. This is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate). Ensure reagents are fresh and that the reaction is performed under anaerobic conditions to prevent re-oxidation of Cu(I) to Cu(II). |
| Steric Hindrance | The accessibility of the propargyl group can be influenced by the oligonucleotide's secondary structure. Performing the reaction at a slightly elevated temperature (e.g., 37-45°C) can help disrupt secondary structures and improve accessibility. |
Quantitative Data
Table 1: Theoretical Impact of Coupling Efficiency on Final Yield
This table illustrates how small differences in average coupling efficiency are magnified over the course of synthesizing longer oligonucleotides.
| Average Stepwise Coupling Efficiency | Theoretical Yield of Full-Length 20-mer (%) | Theoretical Yield of Full-Length 50-mer (%) |
| 98.0% | 67.6% | 36.4% |
| 99.0% | 82.6% | 60.5% |
| 99.5% | 90.9% | 77.8% |
| 99.8% | 96.2% | 90.5% |
Calculation: Yield = (Coupling Efficiency) ^ (Number of couplings)
Table 2: Common Deprotection Conditions for Benzoyl (Bz) Protected Adenine
| Reagent | Temperature | Typical Duration | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 8-12 hours | Standard, reliable method. |
| Ammonium Hydroxide / Methylamine (AMA) (1:1 v/v) | 65°C | 10-15 minutes | "UltraFast" deprotection. Significantly reduces time.[11] |
Experimental Protocols
Protocol 1: Standard Automated Solid-Phase Synthesis Cycle
This protocol outlines the four fundamental steps for adding one nucleotide.
-
Detritylation: Flush the column with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM) to remove the 5'-DMT group. Follow with an acetonitrile wash.
-
Coupling: Deliver the this compound solution (e.g., 0.1 M in acetonitrile) and an activator solution (e.g., 0.45 M ETT in acetonitrile) simultaneously to the synthesis column. Allow to react for the optimized coupling time (e.g., 2-5 minutes).
-
Capping: Flush the column with a 1:1 mixture of Capping Reagent A (e.g., acetic anhydride/lutidine/THF) and Capping Reagent B (e.g., N-methylimidazole/THF) to acetylate unreacted 5'-OH groups. Follow with an acetonitrile wash.
-
Oxidation: Treat the support with a solution of 0.02 M iodine in THF/water/pyridine to oxidize the phosphite triester to a phosphate triester. Follow with an acetonitrile wash to prepare for the next cycle.
Protocol 2: Cleavage and Deprotection (AMA Method)
-
Transfer the solid support from the synthesis column to a 2 mL screw-cap vial.
-
Add 1.5 mL of AMA solution (Ammonium Hydroxide/40% Methylamine 1:1).
-
Seal the vial tightly and heat at 65°C for 15 minutes.[12]
-
Cool the vial to room temperature. Transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Rinse the support with 0.5 mL of water and combine the supernatant with the initial solution.
-
Dry the combined solution in a vacuum concentrator (e.g., SpeedVac). The resulting pellet is ready for purification.
Visualizations
Diagram 1: Automated Phosphoramidite Synthesis Cycle
References
- 2. 2�-O-Propargyl A(Bz)-3�-phosphoramidite, 171486-59-2 | BroadPharm [broadpharm.com]
- 3. journalirjpac.com [journalirjpac.com]
- 4. DNA寡核苷酸合成 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. labcluster.com [labcluster.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. biotage.com [biotage.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
Impact of moisture on 2'-O-Propargyl A(Bz)-3'-phosphoramidite stability and performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and performance of 2'-O-Propargyl A(Bz)-3'-phosphoramidite, with a specific focus on the impact of moisture.
Troubleshooting Guides
This section addresses common issues encountered during oligonucleotide synthesis using this compound, particularly those related to moisture contamination.
Issue 1: Low Coupling Efficiency
Question: My coupling efficiency for this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Low coupling efficiency is a frequent problem in oligonucleotide synthesis and is often linked to the degradation of the phosphoramidite reagent, primarily due to moisture. Here’s a step-by-step troubleshooting guide:
-
Assess Reagent Quality:
-
Visual Inspection: Check the phosphoramidite for any signs of discoloration or clumping, which could indicate degradation.
-
Analytical Chemistry: If possible, perform ³¹P NMR or HPLC analysis to determine the purity of the phosphoramidite. The presence of significant peaks corresponding to the H-phosphonate or other degradation products confirms reagent decomposition.
-
-
Verify Solvent and Reagent Anhydrousness:
-
Acetonitrile (ACN): Use anhydrous ACN with a water content of <30 ppm, and ideally <10 ppm. Use freshly opened bottles or bottles stored under an inert atmosphere (e.g., argon or nitrogen).
-
Activator Solution: Ensure the activator solution is also anhydrous.
-
Inert Gas: The inert gas used in the synthesizer should be dry. An in-line drying filter is recommended.
-
-
Optimize Synthesis Protocol:
-
Reagent Preparation: Dissolve the phosphoramidite in anhydrous ACN immediately before use. Avoid prolonged storage of the phosphoramidite solution on the synthesizer.
-
Double Coupling: For critical syntheses or if low coupling efficiency persists, a double coupling step can be employed to help drive the reaction to completion.
-
Issue 2: Appearance of Unexpected Peaks in HPLC/MS Analysis of the Final Oligonucleotide
Question: I am observing unexpected peaks in the analytical data of my purified oligonucleotide, suggesting the presence of impurities. Could this be related to the this compound?
Answer:
Yes, the quality of the phosphoramidite directly impacts the purity of the final oligonucleotide. Moisture-induced degradation is a primary cause of such impurities.
-
n-1 Deletion Sequences: The most common impurity resulting from failed coupling is the n-1 deletion sequence, where a nucleotide is missing. This occurs when the phosphoramidite has degraded and is unable to couple efficiently.
-
Side-Product Formation: The reaction of the activated phosphoramidite with water not only consumes the amidite but can also lead to the formation of other side products that may be incorporated into the growing oligonucleotide chain.
To mitigate this, it is crucial to adhere to strict anhydrous techniques during reagent preparation and synthesis. If you suspect impurities, purification methods such as Reverse-Phase HPLC (RP-HPLC) or Ion-Exchange HPLC (IE-HPLC) are necessary to isolate the full-length product.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect the stability of this compound?
A1: Phosphoramidites are highly susceptible to hydrolysis. In the presence of water, the phosphoramidite group is hydrolyzed to an H-phosphonate, rendering it inactive for the coupling reaction during oligonucleotide synthesis. This degradation process reduces the concentration of the active phosphoramidite, leading to lower coupling efficiencies and an increase in deletion mutations in the final oligonucleotide product.
Q2: What is the recommended storage condition for this compound?
A2: To minimize degradation, this compound should be stored as a dry powder at -20°C under an inert atmosphere (argon or nitrogen). Once dissolved in anhydrous acetonitrile, the solution should be used as quickly as possible. For on-instrument storage, it is advisable to use fresh solutions and minimize the time the vial is exposed to the atmosphere.
Q3: What are the acceptable levels of water in the acetonitrile used for dissolving the phosphoramidite and for the synthesis?
A3: For optimal performance, the water content in the acetonitrile should be as low as possible. The generally accepted specifications are:
-
For dissolving phosphoramidites: <10 ppm
-
For synthesizer wash steps: <30 ppm
Q4: How can I check the quality of my this compound?
A4: The quality of the phosphoramidite can be assessed using the following analytical techniques:
-
³¹P NMR Spectroscopy: This is a powerful tool to directly observe the phosphorus-containing species. The active phosphoramidite will have a characteristic chemical shift, while its hydrolysis product, the H-phosphonate, will appear at a different chemical shift. This allows for the quantification of the purity.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to separate the phosphoramidite from its impurities. The purity is determined by the relative area of the main peak.
Data Presentation
Table 1: Impact of Moisture in Acetonitrile on Coupling Efficiency (Illustrative Data)
| Water Content in Acetonitrile (ppm) | Expected Coupling Efficiency (%) | Primary Impurity Observed |
| < 10 | > 99% | Minimal |
| 30 | 98 - 99% | Low levels of n-1 deletions |
| 50 | 95 - 98% | Increased n-1 deletions |
| > 100 | < 95% | Significant n-1 deletions and other side products |
Note: This table provides an illustrative representation based on general knowledge of phosphoramidite chemistry. Actual results may vary depending on the specific synthesizer, reagents, and protocol used.
Table 2: Key Quality Control Parameters for this compound
| Parameter | Recommended Specification | Analytical Method |
| Purity (by ³¹P NMR) | ≥ 98% | ³¹P NMR Spectroscopy |
| Purity (by HPLC) | ≥ 98% | RP-HPLC |
| Water Content (in solution) | As low as possible (< 30 ppm) | Karl Fischer Titration |
Experimental Protocols
Protocol 1: Quality Assessment of this compound by ³¹P NMR Spectroscopy
-
Sample Preparation:
-
In a dry NMR tube under an inert atmosphere, dissolve approximately 10-20 mg of the phosphoramidite in 0.5 mL of anhydrous deuterated acetonitrile (CD₃CN).
-
Add a sealed capillary containing a known concentration of a phosphorus standard (e.g., triphenyl phosphate) for quantification.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Typical acquisition parameters include a 30° pulse angle and a relaxation delay of 5 seconds to ensure accurate quantification.
-
-
Data Analysis:
-
Integrate the peak corresponding to the this compound and any impurity peaks (e.g., H-phosphonate).
-
Calculate the purity by comparing the integral of the product peak to the total integral of all phosphorus-containing species.
-
Protocol 2: Determination of Water Content in Acetonitrile by Karl Fischer Titration
-
Instrument Setup:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Use a titrant and solvent system appropriate for organic solvents.
-
-
Titration:
-
Inject a known volume or weight of the acetonitrile sample into the titration cell.
-
The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
-
Calculation:
-
The instrument's software will calculate the water content in ppm or percentage based on the amount of titrant consumed.
-
Visualizations
Caption: Impact of moisture on the phosphoramidite workflow.
Caption: Troubleshooting workflow for low coupling efficiency.
Minimizing n-1 shortmer formation with 2'-O-Propargyl A(Bz)-3'-phosphoramidite
Welcome to the technical support center for 2'-O-Propargyl A(Bz)-3'-phosphoramidite. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you minimize n-1 shortmer formation and achieve optimal results in your oligonucleotide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. Its key feature is the propargyl group attached to the 2'-position of the ribose sugar. This propargyl group contains a terminal alkyne, which serves as a reactive handle for post-synthetic modifications via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the site-specific conjugation of various molecules, including fluorescent dyes, biotin, and other ligands, to the synthesized oligonucleotide.
Primary applications include:
-
Labeled Oligonucleotides: For use as probes in various molecular biology assays.
-
Bioconjugation: Attaching oligonucleotides to other biomolecules or surfaces.
-
Therapeutic Oligonucleotides: Development of modified RNA strands with improved properties.
-
Nanotechnology: Construction of DNA- and RNA-based nanostructures.
Q2: What are n-1 shortmers and why are they a concern?
A: "n-1 shortmers" are deletion mutations that are one nucleotide shorter than the desired full-length oligonucleotide (n). They arise from either a failure in the coupling step, where a phosphoramidite does not attach to the growing oligonucleotide chain, or from an inefficient capping step, where the unreacted 5'-hydroxyl group is not blocked. These impurities are particularly problematic because they are difficult to separate from the full-length product during purification, as they often have similar chromatographic properties. The accumulation of n-1 shortmers can significantly impact the performance of the oligonucleotide in downstream applications.[1][2][3]
Q3: Does the 2'-O-propargyl group affect coupling efficiency?
A: Yes, modifications at the 2'-position of the ribose sugar, such as the 2'-O-propargyl group, can introduce steric hindrance. This can slow down the coupling reaction compared to standard DNA or unmodified RNA phosphoramidites. To achieve high coupling efficiencies, it is often necessary to optimize the synthesis protocol, for instance, by extending the coupling time or using a more effective activator.[4] For some sterically hindered 2'-modified phosphoramidites, coupling efficiencies of over 95% can be achieved with optimized conditions.
Q4: What is the expected coupling efficiency for this compound?
A: With optimized protocols, the coupling efficiency for propargyl-modified phosphoramidites can be high, in the range of 98.5% to 99.5%. However, this is highly dependent on the specific synthesis conditions, including the activator used, coupling time, and the quality of the reagents. Without optimization, the coupling efficiency may be lower, leading to an increase in n-1 shortmer formation.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a focus on minimizing n-1 shortmer formation.
| Problem | Potential Cause | Recommended Solution |
| High levels of n-1 shortmers detected post-synthesis. | 1. Inefficient Coupling: The 2'-O-propargyl group may be causing steric hindrance, leading to incomplete coupling. | a. Extend Coupling Time: Double the standard coupling time for this specific phosphoramidite. For sterically hindered amidites, a coupling time of up to 15 minutes may be necessary. b. Use a More Potent Activator: Consider using 5-Benzylthio-1H-tetrazole (BTT) or 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-tetrazole, which have been shown to be more effective for sterically demanding phosphoramidites.[5][6][7][8] c. Increase Phosphoramidite Concentration: A higher concentration of the phosphoramidite solution can help drive the reaction to completion. |
| 2. Inefficient Capping: Unreacted 5'-hydroxyl groups are not being effectively blocked, allowing them to react in subsequent cycles. | a. Use a More Efficient Capping Reagent: Consider using a capping solution with N-methylimidazole (NMI) or 4-dimethylaminopyridine (DMAP) for higher capping efficiency. b. Double Capping: Perform the capping step twice to ensure all unreacted 5'-OH groups are blocked. | |
| 3. Moisture in Reagents: Water will react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[9] | a. Use Anhydrous Reagents: Ensure all reagents, especially the acetonitrile used to dissolve the phosphoramidite and activator, are of high quality and anhydrous. b. Proper Storage: Store phosphoramidites under an inert atmosphere (e.g., argon) and in a desiccator to prevent moisture contamination. | |
| Low overall yield of the final oligonucleotide. | 1. Suboptimal Coupling Efficiency: As described above, this is a major contributor to low yield. | Follow the recommendations for improving coupling efficiency (extend coupling time, use a more potent activator). |
| 2. Phosphoramidite Degradation: The phosphoramidite may have degraded due to improper storage or handling. | a. Fresh Phosphoramidite Solution: Prepare a fresh solution of the this compound before each synthesis. b. Check for Purity: If possible, check the purity of the phosphoramidite using ³¹P NMR spectroscopy. | |
| Presence of unexpected side products. | 1. Side Reactions with the Propargyl Group: Although generally stable, the propargyl group could potentially undergo side reactions under certain conditions. | a. Review Deprotection Conditions: Ensure that the deprotection conditions (e.g., temperature, time, and reagents) are appropriate for oligonucleotides containing this modification. b. Literature Search: Consult the latest literature for any known side reactions of the 2'-O-propargyl group under standard oligonucleotide synthesis and deprotection conditions. |
| 2. Impurities in the Phosphoramidite: The phosphoramidite itself may contain impurities that lead to side products. | a. High-Purity Phosphoramidite: Use a high-purity grade of this compound from a reputable supplier. |
Quantitative Data Summary
The following tables provide a summary of typical coupling efficiencies and the impact on the theoretical yield of full-length product.
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Coupling Efficiency per Cycle | Theoretical Yield of a 20-mer (%) | Theoretical Yield of a 50-mer (%) |
| 99.5% | 90.9 | 77.9 |
| 99.0% | 82.6 | 60.5 |
| 98.5% | 74.9 | 47.0 |
| 98.0% | 67.8 | 36.4 |
| 95.0% | 35.8 | 7.7 |
Theoretical yield is calculated as (Coupling Efficiency)^ (Number of couplings)
Table 2: Comparison of Activators for Sterically Hindered Phosphoramidites
| Activator | Typical Concentration | Recommended Use |
| 1H-Tetrazole | 0.45 M | Standard DNA and RNA synthesis. May be less effective for sterically hindered phosphoramidites. |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.6 M | More acidic and reactive than 1H-Tetrazole. Good for RNA and some modified phosphoramidites. |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M | Recommended for sterically hindered phosphoramidites, such as 2'-modified RNA amidites, to achieve higher coupling efficiencies.[5] |
| 4,5-Dicyanoimidazole (DCI) | 0.12 M - 1.2 M | A non-nucleophilic activator that is highly soluble in acetonitrile. Effective for a wide range of phosphoramidites. |
| 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-tetrazole | 0.1 M | A highly efficient activator reported to significantly reduce coupling times for both DNA and RNA phosphoramidites.[6][7][8] |
Experimental Protocols
Recommended Protocol for Incorporation of this compound
This protocol is a general guideline for automated solid-phase oligonucleotide synthesis. It is recommended to optimize the coupling time for your specific synthesizer and conditions.
-
Phosphoramidite Preparation:
-
Dissolve this compound in anhydrous acetonitrile to the concentration recommended by your synthesizer manufacturer (typically 0.1 M to 0.15 M).
-
Use the freshly prepared solution for synthesis.
-
-
Synthesis Cycle:
-
Deblocking (Detritylation): Use a standard solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM) to remove the 5'-DMT protecting group.
-
Coupling:
-
Deliver the this compound solution and a solution of a suitable activator (e.g., 0.25 M BTT in anhydrous acetonitrile) to the synthesis column.
-
Crucially, extend the coupling time to at least double the standard time used for A, C, G, or T phosphoramidites. A starting point of 5-10 minutes is recommended, with further optimization if necessary.
-
-
Capping:
-
Treat the solid support with a standard capping solution (e.g., Cap A: acetic anhydride/pyridine/THF and Cap B: N-methylimidazole/THF) to block any unreacted 5'-hydroxyl groups.
-
Consider a double capping protocol for enhanced efficiency.
-
-
Oxidation:
-
Oxidize the phosphite triester linkage to a more stable phosphate triester using a standard iodine solution (e.g., 0.02 M iodine in THF/water/pyridine).
-
-
-
Cleavage and Deprotection:
-
Follow the manufacturer's standard protocol for cleavage from the solid support and removal of the base and phosphate protecting groups (e.g., using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine).
-
-
Purification:
-
Due to the increased likelihood of n-1 shortmer formation, purification by HPLC (either ion-exchange or reverse-phase) is highly recommended to obtain a high-purity final product.
-
Visualizations
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Caption: A decision-making workflow for troubleshooting high n-1 shortmer formation.
References
- 1. Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 7. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 8. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 9. glenresearch.com [glenresearch.com]
Overcoming incomplete capping in 2'-O-propargyl adenosine incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the incorporation and capping of 2'-O-propargyl adenosine in their RNA synthesis experiments.
Troubleshooting Guides
Problem: Low or incomplete capping efficiency of 2'-O-propargyl adenosine-containing RNA transcripts.
This is a common issue that can arise from several factors related to either enzymatic (post-transcriptional) or co-transcriptional capping methods. Below are potential causes and solutions to improve your capping efficiency.
Q1: I am using Vaccinia Capping Enzyme (VCE) for post-transcriptional capping and observing low efficiency. What are the possible reasons and how can I troubleshoot this?
Possible Causes:
-
Steric Hindrance: The 2'-O-propargyl group may cause steric hindrance, affecting the binding and/or catalytic activity of the VCE. The VCE is a multi-domain enzyme, and modifications near the 5' end of the RNA can impact its function.
-
RNA Secondary Structure: Complex secondary structures at the 5' end of your RNA transcript can block access for the VCE.
-
Suboptimal Reaction Conditions: The standard VCE reaction buffer and conditions may not be optimal for transcripts containing modified nucleotides.
-
Enzyme Quality: The activity of your VCE may be compromised due to improper storage or handling.
-
Inhibitors: Contaminants from the in vitro transcription (IVT) reaction, such as high concentrations of pyrophosphate or dithiothreitol (DTT) in excess of what is required, can inhibit VCE activity.
Troubleshooting Steps:
-
Optimize Enzyme Concentration: Increase the concentration of the Vaccinia Capping Enzyme in the reaction. This can help overcome lower binding affinity or catalytic rate due to the 2'-O-propargyl modification.
-
Denature RNA Before Capping: To resolve secondary structures, heat the RNA at 65°C for 5-10 minutes and then place it on ice immediately before setting up the capping reaction. For highly structured 5' ends, you may need to increase the denaturation temperature or duration (e.g., 75°C for 10 minutes or 85°C for 5 minutes)[1].
-
Adjust Reaction Time and Temperature: Extend the incubation time of the capping reaction (e.g., up to 3 hours) to allow for more complete capping[1]. While the optimal temperature for VCE is 37°C, ensure your incubation equipment is properly calibrated.
-
Purify IVT Product: Purify the RNA transcript after IVT and before capping to remove any potential inhibitors.
-
Check Reagent Stability: Ensure that S-adenosylmethionine (SAM), the methyl donor, is fresh, as it is unstable at neutral pH and 37°C[1].
-
Verify Enzyme Activity: Use a control RNA transcript without the 2'-O-propargyl modification to confirm that your VCE is active.
Q2: I am attempting co-transcriptional capping with a 2'-O-propargyl adenosine analog and getting a high percentage of uncapped transcripts. How can I improve this?
Possible Causes:
-
Suboptimal Cap Analog to GTP Ratio: In co-transcriptional capping, the cap analog competes with GTP for initiation of transcription. An incorrect ratio can lead to a higher proportion of transcripts initiating with GTP.
-
Incompatible Promoter Sequence: Some co-transcriptional capping methods, like CleanCap®, require a specific initiation sequence (e.g., AGG) for efficient incorporation of the cap analog[2]. Standard T7 promoters that initiate with GGG may be less efficient with certain cap analogs.
-
Low Cap Analog Concentration: Insufficient concentration of the 2'-O-propargyl adenosine-containing cap analog will result in lower capping efficiency.
-
RNA Polymerase Preference: The T7 RNA polymerase may have a lower affinity for the modified cap analog compared to the natural GTP.
Troubleshooting Steps:
-
Optimize Cap Analog:GTP Ratio: The recommended ratio of cap analog to GTP is typically 4:1 for standard co-transcriptional capping. You may need to further optimize this ratio for your specific 2'-O-propargyl adenosine analog.
-
Use an Engineered T7 RNA Polymerase: Consider using an engineered T7 RNA polymerase that has been optimized for the efficient incorporation of cap analogs[3].
-
Modify the Promoter Sequence: If using a system like CleanCap®, ensure your DNA template has the correct initiation sequence immediately following the T7 promoter[2].
-
Increase Cap Analog Concentration: While maintaining the optimal ratio, increasing the absolute concentrations of both the cap analog and GTP may improve capping efficiency, although this can also increase the cost of the reaction.
FAQs
Q: How can I accurately determine the capping efficiency of my 2'-O-propargyl adenosine-containing RNA?
A: Several methods can be used to quantify capping efficiency:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly accurate method that can distinguish between capped and uncapped RNA fragments after enzymatic digestion of the RNA[4].
-
Polyacrylamide Gel Electrophoresis (PAGE): DNAzyme-mediated cleavage can be used to generate specific 5'-end fragments. The capped and uncapped fragments can then be resolved and quantified using PAGE[5].
-
Malachite Green Phosphatase Assay: This colorimetric assay can be used to determine the amount of free phosphate released from uncapped (5'-triphosphate) RNA after treatment with alkaline phosphatase, allowing for the calculation of capping efficiency.
Q: Can the 2'-O-propargyl group interfere with downstream applications like translation?
A: While the 5' cap is crucial for efficient translation, modifications in the first few nucleotides can influence translation efficiency. The 2'-O-propargyl group is a bulky modification, and its effect on translation should be empirically determined for your specific system. It is advisable to run in vitro translation assays comparing your modified RNA to a standard capped control RNA.
Q: Are there alternatives to enzymatic and standard co-transcriptional capping for modified RNAs?
A: Yes, chemical ligation is an alternative approach. This method involves the synthesis of a short, capped RNA fragment containing the 2'-O-propargyl adenosine, which is then ligated to the rest of the RNA sequence[6]. This can provide more control over the final product but is a more complex, multi-step process.
Data Presentation
Table 1: Comparison of Capping Efficiencies for Different Methods.
| Capping Method | Cap Structure | Typical Capping Efficiency | Key Considerations |
| Post-transcriptional (Vaccinia Capping Enzyme) | Cap-0 | >95% | Can be hindered by 5' secondary structures. |
| Co-transcriptional (ARCA) | Cap-0 | ~70-80% | Can be incorporated in the reverse orientation. |
| Co-transcriptional (CleanCap®) | Cap-1 | >95% | Requires a specific promoter initiation sequence. |
Note: Capping efficiencies for RNAs containing modified nucleotides like 2'-O-propargyl adenosine may be lower and require optimization.
Experimental Protocols
Protocol 1: Post-Transcriptional Capping using Vaccinia Capping Enzyme (VCE)
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RNA Preparation: Resuspend the purified, uncapped RNA containing 2'-O-propargyl adenosine in RNase-free water.
-
Denaturation (Optional but Recommended): Heat the RNA solution to 65°C for 10 minutes, then immediately place on ice for 5 minutes to prevent refolding.
-
Reaction Assembly: In a sterile, RNase-free tube, combine the following reagents at room temperature in the order listed:
-
RNase-free water to a final volume of 20 µL
-
10X Capping Buffer (500 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂, 10 mM DTT)[1] - 2 µL
-
Denatured RNA (up to 10 µg) - X µL
-
10 mM GTP - 1 µL
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32 mM S-adenosylmethionine (SAM) (freshly diluted)[1] - 1 µL
-
RNase Inhibitor (40 U/µL) - 1 µL
-
Vaccinia Capping Enzyme (10 U/µL) - 1 µL
-
-
Incubation: Mix gently and incubate at 37°C for 60-120 minutes. For potentially problematic transcripts, extend the incubation to 3 hours.
-
Purification: Purify the capped RNA using an appropriate RNA cleanup kit or phenol:chloroform extraction followed by ethanol precipitation.
Protocol 2: Co-transcriptional Capping using a Cap Analog
-
Template Preparation: Linearize the DNA template containing the gene of interest downstream of a T7 promoter. Ensure the promoter sequence is compatible with the chosen cap analog if necessary.
-
IVT Reaction Setup: Assemble the in vitro transcription reaction on ice. A typical 20 µL reaction might include:
-
RNase-free water to 20 µL
-
10X Transcription Buffer - 2 µL
-
100 mM ATP - 2 µL
-
100 mM CTP - 2 µL
-
100 mM UTP - 2 µL
-
100 mM GTP - 0.5 µL
-
2'-O-propargyl adenosine containing cap analog (e.g., 20 mM) - 2 µL
-
Linearized DNA template (0.5-1.0 µg) - X µL
-
RNase Inhibitor (40 U/µL) - 1 µL
-
T7 RNA Polymerase - 2 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the capped RNA using an appropriate RNA cleanup kit or lithium chloride precipitation.
Visualizations
Caption: Workflow for post-transcriptional capping of RNA.
Caption: Workflow for co-transcriptional capping of RNA.
Caption: Logical workflow for troubleshooting incomplete capping.
References
- 1. hongene.com [hongene.com]
- 2. Co-transcriptional capping [takarabio.com]
- 3. An engineered T7 RNA polymerase for efficient co-transcriptional capping with reduced dsRNA byproducts in mRNA synthesis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. CAP-MAP: cap analysis protocol with minimal analyte processing, a rapid and sensitive approach to analysing mRNA cap structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNAzyme approach for simultaneous mRNA cap and poly(A) tail length analysis: A one-step method to multiple quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Access to capped RNAs by chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing low yield in the synthesis of long, modified oligonucleotides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the synthesis of long or modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the yield of long oligonucleotide synthesis?
A1: The primary factor is the stepwise coupling efficiency. For a 70-mer oligonucleotide, a coupling efficiency of 99% results in a theoretical maximum yield of only 50%.[1][2] A decrease to 98% efficiency drops the maximum yield to a mere 25%.[1][2] Therefore, maintaining the highest possible coupling efficiency at each step is critical for synthesizing long oligonucleotides.
Q2: How do chemical modifications impact the synthesis and yield of oligonucleotides?
A2: Chemical modifications can significantly impact synthesis by altering the stability, solubility, and reactivity of the oligonucleotide. Some modifications are not stable under standard deprotection conditions, requiring milder and often less efficient protocols that can lead to lower yields.[1][3] Additionally, modified phosphoramidites may exhibit lower coupling efficiencies, further reducing the overall yield.[1][2] The introduction of modifications can also complicate purification, leading to product loss.[1]
Q3: What are the common side reactions that reduce the yield and purity of long oligonucleotides?
A3: Besides incomplete coupling, key side reactions include:
-
Depurination: The acidic conditions used for detritylation can lead to the cleavage of the glycosidic bond of purine bases (adenine and guanine), creating apurinic sites that are subsequently cleaved, resulting in chain truncation.[4][5]
-
Oxidation: The phosphite triester intermediate is sensitive to oxidation, and incomplete or improper oxidation can lead to strand cleavage.
-
Formation of N-1 deletion sequences: Inefficient capping of unreacted 5'-hydroxyl groups can lead to the synthesis of oligonucleotides missing a single nucleotide (N-1).
Q4: Which solid support is recommended for synthesizing long oligonucleotides?
A4: Controlled Pore Glass (CPG) with a larger pore size (e.g., 1000 Å or 2000 Å) is recommended for synthesizing longer oligonucleotides (over 40 bases).[4][6] Larger pores prevent steric hindrance as the oligonucleotide chain grows, ensuring that reagents can efficiently reach the growing chain.[6][7] For very long oligonucleotides, non-porous surface supports like glass beads are being explored to further reduce steric hindrance.[7]
Q5: What is the most effective method for purifying long, modified oligonucleotides?
A5: For long oligonucleotides (40-150 bases), reversed-phase high-performance liquid chromatography (RP-HPLC) with the 5'-DMT group left on ("trityl-on" purification) is highly effective.[8][9] The hydrophobic DMT group allows for excellent separation of the full-length product from shorter, "trityl-off" failure sequences. Anion-exchange HPLC is also a valuable technique for purifying long oligonucleotides, especially those with significant secondary structure.[8]
Troubleshooting Guides
Issue 1: Low Overall Yield of a Long Oligonucleotide (>70 bases)
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal Coupling Efficiency | - Ensure all reagents, especially phosphoramidites and activator (e.g., tetrazole), are fresh and anhydrous.[1][2] - Increase the coupling time to ensure the reaction goes to completion. - Check the flow rates and calibration of the DNA synthesizer.[10] |
| Steric Hindrance on Solid Support | - Use a solid support with a larger pore size (e.g., CPG 1000Å or 2000Å).[4][6] - Consider using a lower loading density support to increase the distance between growing chains.[7] |
| Depurination | - Use a milder deblocking agent than trichloroacetic acid (TCA), such as 3% dichloroacetic acid (DCA) in dichloromethane, to minimize depurination.[4] - Minimize the total time the oligonucleotide is exposed to acidic conditions.[7] |
| Inefficient Capping | - Verify the freshness and concentration of capping reagents (acetic anhydride and N-methylimidazole). - Ensure complete delivery of capping reagents during the synthesis cycle.[10] |
Issue 2: Presence of Multiple Peaks/Bands During Analysis (HPLC/PAGE) of a Modified Oligonucleotide
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Deprotection of Modifying Groups | - Review the recommended deprotection conditions for the specific modification. Some modifications require extended or alternative deprotection steps.[1][11] - For base-labile modifications, use milder deprotection reagents like gaseous ammonia or ammonium hydroxide/methylamine mixtures.[12] |
| Degradation of Modification During Synthesis/Deprotection | - Some modifications, particularly fluorescent dyes, are sensitive to standard deprotection conditions.[1][3] - Introduce sensitive modifications post-synthetically via an amino or thiol linker.[13] |
| Side Reactions with the Modification | - Certain modifications can undergo side reactions, such as transamination of N4-benzoyl cytidine with ethylenediamine.[11] - Investigate alternative protecting group strategies for the modified base. |
| Formation of Phosphodiester Bond Isomers (for RNA synthesis) | - During deprotection of 2'-hydroxyl protecting groups (e.g., TBDMS), premature partial removal can lead to 2'-3' phosphodiester bond migration. - Use a fluoride source with carefully controlled water content for desilylation.[11] |
Quantitative Data Summary
Table 1: Impact of Coupling Efficiency on Theoretical Yield
| Oligonucleotide Length | Coupling Efficiency: 99.5% | Coupling Efficiency: 99.0% | Coupling Efficiency: 98.0% |
| 30-mer | 86.5% | 74.5% | 55.5% |
| 50-mer | 78.2% | 61.0% | 36.4% |
| 70-mer | 70.5% | 49.5% | 24.5% |
| 100-mer | 60.6% | 36.6% | 13.3% |
| 150-mer | 47.5% | 22.2% | 4.8% |
| Data derived from the formula: Yield = (Coupling Efficiency)^(Number of Couplings) |
Table 2: Recommended CPG Pore Size for Oligonucleotide Length
| Oligonucleotide Length | Recommended CPG Pore Size |
| Up to 50 bases | 500 Å |
| 50 - 80 bases | 1000 Å |
| 80 - 120 bases | 1500 Å |
| Over 120 bases | 2000 Å - 3000 Å |
| Source: Based on information from various suppliers and literature.[4][6] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle (Phosphoramidite Method)
-
Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support using a solution of a mild acid, typically 3% dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl group for the next coupling step.
-
Coupling: The next phosphoramidite monomer, activated by a weak acid such as tetrazole or a derivative, is added to the reaction column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: To prevent the synthesis of failure sequences (n-1), any unreacted 5'-hydroxyl groups are "capped" by acetylation using a mixture of acetic anhydride and N-methylimidazole. This renders them unreactive for subsequent coupling steps.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using an oxidizing agent, typically an iodine solution in the presence of water and a weak base like pyridine.
-
Cycle Repetition: Steps 1-4 are repeated until all desired nucleotides have been added to the sequence.
Protocol 2: Trityl-On Reversed-Phase HPLC Purification
-
Oligonucleotide Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and the base and phosphate protecting groups are removed using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine. The 5'-DMT group is left intact.
-
Sample Preparation: The crude deprotected oligonucleotide solution is dried down and then redissolved in a suitable aqueous buffer (e.g., 0.1 M triethylammonium acetate, TEAA).
-
HPLC Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is run to elute the oligonucleotides. The hydrophobic, DMT-containing, full-length oligonucleotide will be retained more strongly on the column and elute later than the "trityl-off" failure sequences.
-
-
Fraction Collection: The peak corresponding to the DMT-on product is collected.
-
Detritylation: The collected fraction is treated with an acid, such as 80% acetic acid, to remove the DMT group.
-
Desalting: The final purified oligonucleotide is desalted using a method like size-exclusion chromatography or ethanol precipitation to remove the HPLC buffer salts.
Visualizations
References
- 1. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atdbio.com [atdbio.com]
- 7. Long oligos: direct chemical synthesis of genes with up to 1728 nucleotides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06958G [pubs.rsc.org]
- 8. atdbio.com [atdbio.com]
- 9. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. atdbio.com [atdbio.com]
Validation & Comparative
Unveiling the Structure: A Comparative Guide to the Mass Spectrometry Characterization of 2'-O-propargyl Modified RNA
For researchers, scientists, and drug development professionals navigating the analysis of modified ribonucleic acids (RNA), this guide provides a comprehensive comparison of mass spectrometry-based techniques for the characterization of 2'-O-propargyl modified RNA. We delve into detailed experimental protocols, present comparative data, and explore alternative analytical methodologies, offering a valuable resource for selecting the optimal strategy for your research needs.
The 2'-O-propargyl modification, which introduces a reactive alkyne group onto the ribose sugar of an RNA molecule, has emerged as a powerful tool in chemical biology and drug development. This functional group enables "click" chemistry reactions, facilitating the attachment of various moieties for visualization, purification, and therapeutic applications. Accurate and robust characterization of this modification is paramount to ensure the integrity and functionality of the modified RNA. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and specificity in determining the precise mass and location of the modification.
Mass Spectrometry-Based Characterization: A Detailed Workflow
Mass spectrometry, coupled with liquid chromatography (LC-MS), provides a powerful platform for the detailed analysis of 2'-O-propargyl modified RNA. The general workflow involves enzymatic digestion of the RNA into smaller fragments (oligonucleotides) or individual nucleosides, followed by their separation and subsequent analysis by the mass spectrometer.
2'-O-Propargyl Modification: A Head-to-Head Comparison of Nuclease Resistance with Unmodified RNA
For researchers, scientists, and drug development professionals, the stability of oligonucleotides is a critical parameter influencing their therapeutic efficacy. Unmodified RNA is notoriously susceptible to degradation by nucleases, limiting its in vivo applications. Chemical modifications, such as those at the 2'-position of the ribose sugar, are employed to enhance stability. This guide provides an objective comparison of the nuclease resistance of 2'-O-propargyl modified oligonucleotides versus unmodified RNA, supported by experimental data and detailed methodologies.
The 2'-O-propargyl modification, a small, alkyne-containing group, is a subject of growing interest for its potential to not only enhance nuclease resistance but also to serve as a versatile handle for post-synthesis "click" chemistry conjugation. While direct, side-by-side quantitative data on the nuclease resistance of 2'-O-propargyl modified oligonucleotides compared to unmodified RNA is not extensively documented in publicly available literature, the well-established principles of 2'-O-alkylation provide a strong basis for inferring its stabilizing effects. Generally, 2'-O-alkyl modifications significantly increase the stability of oligonucleotides against nuclease degradation.
Quantitative Comparison of Nuclease Resistance
To illustrate the impact of 2'-O-alkylation on nuclease resistance, this section presents a summary of the stability of unmodified RNA and, as a well-documented surrogate for 2'-O-alkyl modifications, 2'-O-methyl modified RNA. The stability of 2'-O-propargyl modified oligonucleotides is described qualitatively based on available literature.
| Oligonucleotide Type | Modification | Half-life in Serum | Nuclease Resistance |
| Unmodified RNA | None | Minutes | Very Low |
| 2'-O-Methyl Modified RNA | Methyl group at the 2'-hydroxyl position | Hours to Days | High |
| 2'-O-Propargyl Modified RNA | Propargyl group at the 2'-hydroxyl position | Expected to be significantly longer than unmodified RNA | Expected to be High |
Experimental Protocols
A standard method to assess the nuclease resistance of modified oligonucleotides involves incubation in serum followed by analysis of the oligonucleotide's integrity over time.
Serum Stability Assay Protocol
-
Oligonucleotide Preparation:
-
Synthesize and purify the 2'-O-propargyl modified and unmodified RNA oligonucleotides of the same sequence.
-
Quantify the concentration of each oligonucleotide solution using UV-Vis spectrophotometry at 260 nm.
-
-
Incubation with Serum:
-
Prepare reaction mixtures by adding a fixed amount of each oligonucleotide (e.g., 1-5 µM final concentration) to a solution containing a high percentage of fetal bovine serum (FBS) or human serum (e.g., 50-90%).
-
Incubate the reaction mixtures at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs), withdraw aliquots from each reaction mixture.
-
Immediately quench the nuclease activity in the collected aliquots by adding a solution containing a strong denaturant and a chelating agent (e.g., formamide with EDTA) and flash-freezing in liquid nitrogen.
-
-
Analysis of Degradation:
-
Analyze the integrity of the oligonucleotides in the collected samples using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Stain the gel with a fluorescent dye that binds to nucleic acids (e.g., SYBR Gold).
-
Visualize the bands under a gel documentation system. The intensity of the full-length oligonucleotide band at each time point is quantified.
-
-
Data Analysis:
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the zero-time point.
-
Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life (t1/2) of each oligonucleotide.
-
Experimental Workflow
The following diagram illustrates the general workflow for comparing the nuclease resistance of modified and unmodified oligonucleotides.
Caption: Experimental workflow for nuclease resistance assay.
Unveiling the Thermal Stability of 2'-O-Propargyl Adenosine in Nucleic Acid Duplexes: A Comparative Guide
For researchers and professionals in drug development, the thermal stability of modified oligonucleotides is a critical parameter influencing their efficacy and specificity. This guide provides a comparative analysis of the thermal stability (Tm) of duplexes containing 2'-O-propargyl adenosine and other common 2'-O-modifications, supported by experimental data and detailed protocols.
The modification of oligonucleotides at the 2'-position of the ribose sugar is a widely adopted strategy to enhance their therapeutic properties, including nuclease resistance and binding affinity. The 2'-O-propargyl group, with its terminal alkyne, offers the dual benefit of potentially modulating duplex stability while also providing a "clickable" handle for post-synthetic functionalization. Understanding its impact on the thermal stability of DNA and RNA duplexes is crucial for the rational design of novel therapeutic and diagnostic agents.
Comparative Thermal Stability of 2'-O-Modified Duplexes
The introduction of a 2'-O-propargyl modification to an adenosine nucleotide has been shown to increase the thermal stability of RNA:RNA duplexes. While specific quantitative data for the change in melting temperature (ΔTm) per 2'-O-propargyl adenosine modification is not extensively documented in publicly available literature, studies on fully modified 2'-O-propargyl oligoribonucleotides have demonstrated a stabilizing effect when hybridized with a complementary RNA strand[1]. In contrast, when a DNA strand is modified with 2'-O-propargyl groups, it can lead to a slight destabilization upon hybridization with a complementary DNA strand[1].
For a comprehensive comparison, the following table summarizes the reported effects of various common 2'-O-modifications on the thermal stability of nucleic acid duplexes.
| Modification | Duplex Type | Average ΔTm per Modification (°C) | Reference |
| 2'-O-Methyl (2'-OMe) | DNA:RNA | +1.3 | [2] |
| 2'-O-Ethyl (2'-OEt) | DNA:RNA | +0.7 | [2] |
| 2'-O-Propyl (2'-OPr) | DNA:RNA | +0.3 | [2] |
| 2'-O-Butyl (2'-OBu) | DNA:RNA | -0.3 | [2] |
| 2'-O-Pentyl (2'-OPent) | DNA:RNA | -0.8 | [2] |
| 2'-O-Nonyl (2'-ONon) | DNA:RNA | -2.0 | [2] |
| 2'-Fluoro (2'-F) | DNA:DNA | +1.3 | [3] |
| 2'-O-Methoxyethyl (MOE) | RNA:RNA | (Uridine modification) +2.9 (approx.) |
Note: The ΔTm values can be sequence-dependent. The data presented is an average from the cited studies.
The trend observed for the 2'-O-alkyl series indicates that smaller substituents, such as methyl and ethyl, generally confer greater stability to DNA:RNA duplexes, while larger alkyl groups tend to be destabilizing[2]. This is attributed to a combination of factors including the pre-organization of the sugar pucker into an A-form geometry, which is favorable for RNA duplexes, and potential steric hindrance from bulkier groups.
Experimental Protocol: Thermal Melting (Tm) Analysis
The thermal stability of oligonucleotide duplexes is determined by measuring the melting temperature (Tm), the temperature at which 50% of the duplex molecules dissociate into single strands. A common and reliable method for Tm determination is UV-Vis spectrophotometry.
Objective: To determine the melting temperature (Tm) of a duplex containing a 2'-O-modified oligonucleotide.
Materials:
-
UV-Vis spectrophotometer with a temperature controller (e.g., Peltier)
-
Quartz cuvettes (1 cm path length)
-
Modified and complementary unmodified oligonucleotides
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
Nuclease-free water
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend the lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Determine the exact concentration by measuring the absorbance at 260 nm (A260) at a high temperature (e.g., 85°C) to ensure the strands are fully melted.
-
-
Duplex Annealing:
-
In a microcentrifuge tube, mix equimolar amounts of the modified oligonucleotide and its complementary strand.
-
Add the appropriate volume of melting buffer to achieve the desired final oligonucleotide concentration (typically 1-5 µM).
-
Heat the mixture to 95°C for 5 minutes to dissociate any pre-existing secondary structures.
-
Allow the solution to slowly cool to room temperature over several hours to facilitate proper duplex formation.
-
-
UV-Vis Spectrophotometer Setup:
-
Set the spectrophotometer to monitor absorbance at 260 nm.
-
Program a temperature ramp, for example, from 20°C to 95°C with a heating rate of 0.5°C or 1°C per minute.
-
-
Data Acquisition:
-
Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer's temperature-controlled cell holder.
-
Blank the spectrophotometer with the melting buffer at the starting temperature.
-
Initiate the temperature ramp and record the absorbance at 260 nm as a function of temperature.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain a melting curve.
-
The Tm is determined as the temperature at which the first derivative of the melting curve is at its maximum.
-
Experimental Workflow
The following diagram illustrates the key steps involved in the thermal stability analysis of modified oligonucleotide duplexes.
Conclusion
The thermal stability of oligonucleotide duplexes is a critical parameter that is significantly influenced by 2'-O-modifications. While smaller 2'-O-alkyl groups like methyl and ethyl generally enhance duplex stability, the effect of the 2'-O-propargyl group appears to be context-dependent, offering a stabilizing effect in RNA:RNA duplexes. This unique characteristic, combined with its utility in "click" chemistry, makes 2'-O-propargyl adenosine a valuable modification for the development of sophisticated nucleic acid-based tools and therapeutics. Further quantitative studies are warranted to fully elucidate the thermodynamic contributions of this modification in various duplex contexts.
References
Evaluating the In Vivo Biocompatibility of Triazole Linkages from Click Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of linkage chemistry is a critical determinant of a bioconjugate's in vivo performance. The advent of "click chemistry," particularly the formation of 1,2,3-triazole linkages through azide-alkyne cycloaddition reactions, has provided a powerful tool for creating stable and specific bioconjugates. This guide offers an objective comparison of the in vivo biocompatibility of triazole linkages derived from the two main forms of this chemistry—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—with other common bioconjugation linkages.
The 1,2,3-triazole ring is recognized for its exceptional stability, rendering it an excellent linker in drug development and other biomedical applications.[1] This stability is a key advantage of using click chemistry for bioconjugation.[1] The triazole linkage is notably resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions, a significant improvement over more labile linkages like esters.[1]
Comparative Analysis of Biocompatibility
A thorough evaluation of a linker's biocompatibility hinges on three key pillars: cytotoxicity, immunogenicity, and in vivo stability. This section provides a comparative analysis of triazole linkages against other common conjugation chemistries in these three areas.
Cytotoxicity
The cytotoxicity of the linkage chemistry is a primary concern for in vivo applications. Here, a clear distinction emerges between the two main forms of click chemistry.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While a highly efficient reaction, the requirement of a copper(I) catalyst raises significant cytotoxicity concerns. Free copper ions can be toxic to cells, limiting the widespread in vivo use of CuAAC without the use of specialized ligands to chelate the copper and mitigate its toxicity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Developed to address the cytotoxicity of CuAAC, SPAAC is a copper-free click chemistry that relies on the inherent strain of cyclooctyne reagents to react with azides. This catalyst-free approach is considered highly biocompatible and is the preferred method for in vivo studies and live-cell imaging.[2]
The following table summarizes available cytotoxicity data for compounds containing triazole linkages. It is important to note that the cytotoxicity of a bioconjugate is influenced by the entire molecule, not just the linker.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| β-keto-1,2,3-triazole derivatives | MCF-7 (breast cancer) | 39.3 - >54.6 | [3] |
| 1,2,3-triazole linked ciprofloxacin-chalcones | HCT116 (colon cancer) | 2.53 - 8.67 | [4] |
| 1,2,3-triazole linked ciprofloxacin-chalcones | HEK293 (non-cancerous) | 0.65 - 10.16 | [4] |
| 4-amino-1,2,3-triazole derivative | Recombinant human IDO1 | 0.023 | [5] |
| 1,2,3-triazole-fused spirochromenes | M. tuberculosis H37Rv | 4 - 9 | [5] |
Immunogenicity
The immunogenicity of a bioconjugate—its potential to elicit an immune response—is a complex issue influenced by the protein, the payload, and the linker. The linker can act as a hapten, a small molecule that can induce an immune response when attached to a larger carrier molecule like a protein.
While extensive head-to-head comparative studies on the immunogenicity of different linkers are limited, some general principles have been established, particularly in the context of antibody-drug conjugates (ADCs). The chemical moiety of the linker itself can influence the antigenicity and immunogenicity of the conjugated protein.[6] For instance, constrained and aromatic linkers have been shown to induce higher levels of linker-specific antibodies compared to more flexible, non-aromatic linkers.[7]
Triazole rings, being rigid and aromatic, have the potential to be immunogenic. However, their small size and stability may mitigate this risk. To date, there is a lack of substantial evidence in the literature to suggest that the triazole linkage is significantly more immunogenic than other commonly used stable linkers. Further research is needed to provide a quantitative comparison of the immunogenic potential of triazole linkages versus other chemistries like thioether (from maleimide conjugation) or amide bonds.
When evaluating immunogenicity, a key aspect is the measurement of pro-inflammatory cytokines. Some studies have investigated the effect of triazole-containing compounds on cytokine production. For instance, certain 1,2,4-triazole derivatives have been shown to inhibit the production of TNF-α and other pro-inflammatory cytokines in vivo.[8][9] One study on benzoxazolinone-based 1,2,3-triazoles showed significant inhibition of TNF-α.[10] However, these studies focus on the pharmacological effect of the triazole-containing molecule itself, rather than the immunogenicity of the triazole linkage in a bioconjugate context.
In Vivo Stability
The stability of the linker is paramount for ensuring that the bioconjugate reaches its target and releases its payload in a controlled manner. The 1,2,3-triazole linkage is widely regarded as highly stable and resistant to enzymatic and chemical degradation.[11]
Comparison with Amide Bonds: Several studies have directly compared the in vivo stability of peptides containing a triazole linkage as an amide bond isostere. In one study, replacing an amide bond with a 1,4-disubstituted 1,2,3-triazole in a bombesin analogue resulted in a significant increase in in-vitro blood serum stability, with 75% of the peptidomimetic remaining intact after 48 hours compared to 65% of the native peptide.[12] Another study on a somatostatin-14 analog also demonstrated improved in vivo stability with an amide-to-triazole substitution.[13]
Comparison with Other Linkages: While direct quantitative comparisons are scarce, the stability of the triazole linkage is generally considered superior to more labile linkages such as esters and hydrazones. The thioether bond formed from maleimide chemistry is generally stable, but the succinimide ring can undergo hydrolysis or a retro-Michael reaction, leading to premature payload release.[11]
The following table provides a qualitative and quantitative comparison of the in vivo stability of different linkage types.
| Linkage Type | Formation Chemistry | In Vivo Stability | Quantitative Data (Example) | Reference |
| Triazole | CuAAC or SPAAC | High | 75% of a triazole-containing peptide remained intact in blood serum after 48 hours. | [12] |
| Amide | Peptide synthesis | Moderate (susceptible to proteases) | 65% of the corresponding native peptide remained intact in blood serum after 48 hours. | [12] |
| Thioether | Thiol-maleimide | Moderate (potential for retro-Michael reaction) | N/A | [11] |
| Ester | Carboxylic acid + alcohol | Low (susceptible to esterases) | N/A | [1] |
| Hydrazone | Hydrazine + aldehyde/ketone | pH-sensitive (cleavable at acidic pH) | N/A | [11] |
Experimental Protocols
To aid researchers in their evaluation of triazole linkage biocompatibility, this section provides detailed methodologies for key in vitro and in vivo assays.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the triazole-linked compound and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Immunogenicity Assessment: Cytokine ELISA
An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6) in the serum of animals treated with the bioconjugate.
Protocol:
-
Animal Treatment: Administer the triazole-linked bioconjugate, a control bioconjugate with a different linker, and a vehicle control to groups of mice.
-
Sample Collection: Collect blood samples at various time points (e.g., 2, 6, 24 hours) after administration and prepare serum.
-
ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add serum samples and a serial dilution of the recombinant cytokine standard to the plate and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop Reaction and Read: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the serum samples.
In Vivo Stability Assessment: LC-MS/MS Analysis of Plasma Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique to quantify the amount of intact bioconjugate in plasma over time.
Protocol:
-
Animal Dosing: Administer the bioconjugate to animals (e.g., mice or rats) via intravenous injection.
-
Plasma Collection: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Centrifuge to obtain plasma.
-
Sample Preparation:
-
Protein Precipitation: Precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Immunocapture (for ADCs): Use an anti-idiotypic antibody or target antigen immobilized on beads to capture the ADC from the plasma.
-
-
Enzymatic Digestion (Optional): For ADCs, the captured conjugate can be digested with an enzyme like papain or IdeS to generate smaller fragments for analysis.
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Use a suitable chromatography method to separate the intact bioconjugate or its fragments from other plasma components.
-
Employ multiple reaction monitoring (MRM) in the mass spectrometer to specifically detect and quantify the parent molecule or a signature peptide/fragment.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the bioconjugate.
-
Quantify the concentration of the intact bioconjugate in the plasma samples at each time point.
-
Plot the concentration-time profile and calculate pharmacokinetic parameters such as half-life (t½).
-
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. debian - How do I add color to a graphviz graph node? - Unix & Linux Stack Exchange [unix.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. color | Graphviz [graphviz.org]
- 10. mdpi.com [mdpi.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 13. researchgate.net [researchgate.net]
Performance comparison of different protecting groups for adenosine in alkyne-modified oligo synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of alkyne-modified oligonucleotides is crucial for applications in bioconjugation, diagnostics, and therapeutics. A key determinant of success in this process is the selection of the appropriate N6-protecting group for the adenosine phosphoramidite. This guide provides a comprehensive comparison of commonly used protecting groups, supported by experimental data, to aid in the selection of the optimal group for your specific needs.
The choice of a protecting group for adenosine impacts several critical aspects of oligonucleotide synthesis, including coupling efficiency, deprotection conditions, and the stability of the alkyne modification itself. This comparison focuses on three widely used N6-adenosine protecting groups: the standard Benzoyl (Bz), the mild Phenoxyacetyl (Pac), and the fast-deprotecting N,N-dimethylformamidine (dmf).
Performance Comparison at a Glance
| Protecting Group | Coupling Efficiency | Deprotection Conditions | Alkyne Stability | Overall Yield | Key Advantages | Key Disadvantages |
| Benzoyl (Bz) | High (>98%) | Harsh: Conc. NH4OH, 55°C, 8-16 h | Generally good, but prolonged harsh conditions can be a concern. | Good | Cost-effective, well-established. | Harsh deprotection can damage sensitive modifications. |
| Phenoxyacetyl (Pac) | High (>98%) | Mild: e.g., 0.05 M K2CO3 in MeOH, RT, 4 h; or NH4OH, RT, 2-4 h | Excellent | Very Good | Preserves sensitive modifications and labels. | Higher cost of the phosphoramidite. |
| N,N-dimethylformamidine (dmf) | High (>98%) | Fast: NH4OH/Methylamine (AMA), 65°C, 10 min | Good | Good | Rapid deprotection significantly shortens synthesis time. | Potential for side reactions if not used with appropriate capping reagents. |
In-Depth Analysis of Protecting Groups
N6-Benzoyl (Bz) Adenosine
The benzoyl group is the traditional and most widely used protecting group for adenosine due to its high stability during the phosphoramidite coupling cycles and its cost-effectiveness.
Performance:
-
Coupling Efficiency: Typically high, exceeding 98% under standard automated synthesis conditions.
-
Deprotection: Requires relatively harsh conditions, typically treatment with concentrated ammonium hydroxide at elevated temperatures (55°C) for an extended period (8-16 hours) to ensure complete removal.
-
Alkyne Stability: While terminal alkynes are generally stable, prolonged exposure to harsh basic conditions can potentially lead to side reactions or degradation, a concern especially for longer oligonucleotides or those with multiple modifications.[1]
N6-Phenoxyacetyl (Pac) Adenosine
The phenoxyacetyl group is categorized as a "mild" protecting group, designed for the synthesis of oligonucleotides containing sensitive functionalities that would not withstand the harsh deprotection conditions required for the benzoyl group.
Performance:
-
Coupling Efficiency: Comparable to the benzoyl group, with coupling efficiencies consistently above 98%.
-
Deprotection: Can be removed under significantly milder conditions. For instance, treatment with 0.05 M potassium carbonate in methanol at room temperature for 4 hours is effective.[2] Alternatively, deprotection with concentrated ammonium hydroxide can be completed at room temperature in a much shorter timeframe (2-4 hours) compared to the benzoyl group.[2]
-
Alkyne Stability: The mild deprotection conditions associated with the Pac group are highly advantageous for preserving the integrity of the alkyne modification, minimizing the risk of degradation.
N6-N,N-dimethylformamidine (dmf) Adenosine
The dimethylformamidine group is a "fast" deprotecting group, offering a significant reduction in the overall synthesis time.
Performance:
-
Coupling Efficiency: Excellent coupling efficiencies, typically greater than 98%, are achieved.
-
Deprotection: The dmf group is rapidly cleaved using a mixture of ammonium hydroxide and methylamine (AMA) at 65°C in as little as 10 minutes.[2]
-
Alkyne Stability: The short deprotection time is beneficial for maintaining the stability of the alkyne group.
Experimental Protocols
General Solid-Phase Oligonucleotide Synthesis Workflow
The synthesis of alkyne-modified oligonucleotides is typically performed on an automated DNA/RNA synthesizer using phosphoramidite chemistry. The general cycle involves:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group with an acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activation of the phosphoramidite monomer (e.g., with tetrazole or a derivative) and its subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).
This cycle is repeated until the desired sequence is assembled.
Deprotection Protocols
1. N6-Benzoyl (Bz) Protected Adenosine:
-
Reagent: Concentrated ammonium hydroxide (28-30%).
-
Procedure:
-
Cleave the oligonucleotide from the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours.
-
Transfer the ammonia solution containing the oligonucleotide to a sealed vial.
-
Heat the vial at 55°C for 8-16 hours.
-
Cool the vial to room temperature and evaporate the ammonia to dryness.
-
2. N6-Phenoxyacetyl (Pac) Protected Adenosine (Mild Conditions):
-
Reagent: 0.05 M Potassium Carbonate in anhydrous Methanol.
-
Procedure:
-
Cleave the oligonucleotide from the solid support using the desired method (e.g., concentrated ammonium hydroxide at room temperature for 1-2 hours).
-
Evaporate the ammonia.
-
Add the potassium carbonate solution to the dried oligonucleotide.
-
Incubate at room temperature for 4 hours.
-
Neutralize the solution and desalt the oligonucleotide.
-
3. N6-N,N-dimethylformamidine (dmf) Protected Adenosine (Fast Deprotection):
-
Reagent: Ammonium hydroxide/40% Methylamine (AMA) 1:1 (v/v).
-
Procedure:
-
Add the AMA solution to the solid support containing the synthesized oligonucleotide.
-
Incubate at 65°C for 10 minutes.
-
Cool the vial and evaporate the AMA solution to dryness.
-
Logical Workflow for Selecting an Adenosine Protecting Group
The selection of an appropriate protecting group is a critical decision in the synthesis of alkyne-modified oligonucleotides. The following diagram illustrates a logical workflow to guide this choice based on key experimental considerations.
Caption: Decision workflow for adenosine protecting group selection.
Conclusion
The optimal choice of an N6-adenosine protecting group for the synthesis of alkyne-modified oligonucleotides depends on a balance of factors including the presence of other sensitive modifications, the need for rapid synthesis, and cost considerations. For oligonucleotides with sensitive functionalities, the Phenoxyacetyl (Pac) group is the superior choice due to its mild deprotection conditions. When synthesis speed is the highest priority, the N,N-dimethylformamidine (dmf) group offers a significant advantage. The standard Benzoyl (Bz) group remains a reliable and cost-effective option for routine synthesis of alkyne-modified oligonucleotides that do not contain other sensitive moieties. Careful consideration of these factors will lead to higher yields and purity of the final product, enabling successful downstream applications.
References
A Comparative Guide to the Validation of Successful Click Conjugation for 2'-O-Propargyl Modified Oligonucleotides
For researchers, scientists, and drug development professionals, the successful conjugation of molecules to oligonucleotides is a critical step in the development of novel therapeutics and diagnostics. This guide provides an objective comparison of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugating ligands to 2'-O-propargyl modified oligonucleotides against other common conjugation methods. Experimental data is presented to support the comparison, and detailed protocols are provided for key validation techniques.
The modification of oligonucleotides with various functional moieties such as fluorophores, peptides, or therapeutic agents is essential for enhancing their properties, including cellular uptake, stability, and target specificity.[1][2] The choice of conjugation chemistry is paramount to ensure high efficiency, yield, and purity of the final conjugate. This guide focuses on the validation of click chemistry, a popular method known for its high efficiency and specificity, and compares it with two other widely used techniques: N-hydroxysuccinimide (NHS) ester chemistry and maleimide-thiol coupling.[3][4][5]
Comparison of Oligonucleotide Conjugation Methods
The selection of a conjugation strategy depends on various factors, including the nature of the oligonucleotide and the ligand, desired yield, and the reaction conditions' compatibility with the biomolecules. The following table summarizes the key performance indicators for click chemistry, NHS ester, and maleimide conjugation methods based on available data.
| Feature | Click Chemistry (CuAAC) | NHS Ester Conjugation | Maleimide-Thiol Conjugation |
| Reaction Principle | Copper(I)-catalyzed cycloaddition between an azide and an alkyne.[6] | Acylation of a primary amine by an NHS ester to form a stable amide bond.[3] | Michael addition of a thiol to a maleimide to form a stable thioether bond.[4] |
| Typical Yield | Generally high to quantitative.[6] | Can be variable, often in the range of 70-90% for dye conjugation.[7] | Generally high, but can be affected by thiol oxidation. |
| Reaction Speed | Fast, can be complete within minutes to a few hours.[6][8] | Typically 1-2 hours to overnight.[3][9] | 30 minutes to a few hours at room temperature, or overnight at 4°C.[10] |
| Specificity | Highly specific and bio-orthogonal.[11] | Selective for primary amines, but can have side reactions with other nucleophiles at higher pH.[3] | Highly selective for thiols at pH 6.5-7.5.[10] |
| Key Advantages | High efficiency, broad compatibility, and formation of a stable triazole linkage.[11] | Simple and widely used for labeling with a variety of molecules.[3] | High selectivity for thiols under mild conditions.[10] |
| Key Disadvantages | Requires a copper catalyst which can be toxic to cells, though ligands can mitigate this.[6] | NHS esters are susceptible to hydrolysis, requiring anhydrous conditions for storage and handling.[3] | Thiols can form disulfide bonds, requiring a reduction step prior to conjugation. Maleimides can also hydrolyze at higher pH.[4] |
Experimental Protocols
Accurate validation of conjugation success is crucial. The following are detailed methodologies for performing the conjugation reactions and subsequently analyzing the products.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a 2'-O-Propargyl Modified Oligonucleotide
This protocol describes the conjugation of an azide-containing molecule to a 2'-O-propargyl modified oligonucleotide.
Materials:
-
2'-O-propargyl modified oligonucleotide
-
Azide-functionalized molecule (e.g., fluorescent dye, peptide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS)
-
Nuclease-free water
-
Acetonitrile (optional, as a co-solvent)
Procedure:
-
Oligonucleotide Preparation: Dissolve the 2'-O-propargyl modified oligonucleotide in nuclease-free water or PBS to a final concentration of 100 µM.
-
Azide Preparation: Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO, water).
-
Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and THPTA ligand. A typical ratio is 1:5 (CuSO₄:THPTA).
-
Reaction Setup: In a microcentrifuge tube, combine the 2'-O-propargyl oligonucleotide solution and the azide-functionalized molecule (typically in 2-10 fold molar excess).
-
Initiation of Reaction: Add the CuSO₄/THPTA premix to the oligonucleotide/azide mixture. Immediately after, add a freshly prepared solution of sodium ascorbate to initiate the reaction. The final concentrations are typically in the range of 50 µM to 1 mM for copper and 5-10 mM for sodium ascorbate.[9]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if using a light-sensitive molecule.
-
Purification: Purify the conjugated oligonucleotide using methods such as ethanol precipitation, size-exclusion chromatography (e.g., Glen Gel-Pak™), or HPLC to remove excess reagents and unconjugated starting materials.[3]
Protocol 2: NHS Ester Conjugation to an Amino-Modified Oligonucleotide
This protocol details the conjugation of an NHS ester-functionalized molecule to an oligonucleotide bearing a primary amine.
Materials:
-
Amino-modified oligonucleotide
-
NHS ester-functionalized molecule
-
Sodium bicarbonate or sodium borate buffer (pH 8.3-9.0)
-
Anhydrous DMSO or DMF
-
Nuclease-free water
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the reaction buffer (e.g., 0.1 M sodium bicarbonate) to a desired concentration.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester-functionalized molecule in a small volume of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the NHS ester solution (typically 5-10 equivalents) to the oligonucleotide solution.
-
Incubation: Agitate the mixture and incubate at room temperature for 1-2 hours or overnight on a rotator. Protect from light if necessary.[9]
-
Purification: Purify the conjugate using size-exclusion chromatography or ethanol precipitation to remove unreacted NHS ester and other small molecules.[3]
Protocol 3: Maleimide-Thiol Conjugation to a Thiol-Modified Oligonucleotide
This protocol outlines the conjugation of a maleimide-functionalized molecule to a thiol-modified oligonucleotide.
Materials:
-
Thiol-modified oligonucleotide
-
Maleimide-functionalized molecule
-
Degassed buffer (e.g., PBS, Tris, HEPES) at pH 6.5-7.5
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction
-
Anhydrous DMSO or DMF (if needed for maleimide solubility)
Procedure:
-
Oligonucleotide Reduction (if necessary): If the thiol-modified oligonucleotide has formed disulfide bonds, treat it with an excess of TCEP for approximately 20 minutes at room temperature to reduce the disulfides.
-
Oligonucleotide Preparation: Dissolve the reduced thiol-modified oligonucleotide in the degassed reaction buffer.
-
Maleimide Preparation: Dissolve the maleimide-functionalized molecule in a suitable solvent. For molecules with low aqueous solubility, use DMSO or DMF.
-
Conjugation Reaction: Add the maleimide solution (typically in 10-20 fold molar excess) to the oligonucleotide solution.[10]
-
Incubation: Mix thoroughly and incubate at room temperature for 30 minutes to 2 hours, or overnight at 4°C.[10]
-
Purification: Purify the conjugate using methods like gel filtration, HPLC, or electrophoresis to remove excess maleimide reagent and other byproducts.
Validation of Successful Conjugation
Multiple analytical techniques are employed to confirm the successful conjugation and to assess the purity of the final product.
| Analytical Technique | Principle | Information Obtained |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. Common methods include Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF). | Confirms the covalent attachment of the ligand by detecting the expected mass increase of the oligonucleotide conjugate. Can also identify incomplete reactions and byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physical properties. Reversed-phase (RP-HPLC) separates based on hydrophobicity, while ion-exchange (IE-HPLC) separates based on charge. | Assesses the purity of the conjugate by separating it from unreacted oligonucleotide and ligand. The retention time of the conjugate will differ from the starting materials. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size. | Can be used for purification and to confirm the formation of a larger conjugate molecule. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separates molecules based on size and charge. | A shift in the band migration of the oligonucleotide after conjugation indicates an increase in molecular weight, confirming successful conjugation. |
Visualization of Experimental Workflow and Conjugation Comparison
To better illustrate the processes involved, the following diagrams were generated using Graphviz (DOT language).
Caption: Workflow for Click Conjugation Validation.
Caption: Comparison of Conjugation Chemistries.
References
- 1. A Concise, Modular Antibody-Oligonucleotide Conjugation Strategy Based on Disuccinimidyl Ester Activation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. aboligo.com [aboligo.com]
- 6. benchchem.com [benchchem.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. furthlab.xyz [furthlab.xyz]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Preparation of Maleimide-Modified Oligonucleotides from the Corresponding Amines Using N-Methoxycarbonylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2'-O-Propargyl A(Bz)-3'-phosphoramidite: A Step-by-Step Guide
For researchers and scientists engaged in drug development and oligonucleotide synthesis, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 2'-O-Propargyl A(Bz)-3'-phosphoramidite and associated waste streams. Adherence to these protocols is crucial for minimizing risks and meeting regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to be equipped with the appropriate personal protective equipment (PPE) and to handle the chemical in a safe environment.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or glasses, and a laboratory coat to prevent skin and eye contact.[1][2]
-
Ventilation: Handle solid this compound and its solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]
-
Spill Management: In the event of a spill, carefully sweep up the solid material to avoid creating dust and place it in a labeled container for disposal.[1][4] For liquid spills, absorb the material with an inert substance like vermiculite or sand, and collect the contaminated absorbent for disposal as hazardous waste.[1]
Waste Segregation and Collection
Proper segregation of waste at the source is critical for safe and compliant disposal. Never mix incompatible waste streams.
-
Solid Waste:
-
Unused/Expired Reagent: Collect any unused or expired this compound in its original container or a clearly labeled, sealed container designated for solid chemical waste.[1][5]
-
Contaminated Labware: Disposable items that have come into direct contact with the phosphoramidite, such as weighing papers, pipette tips, and gloves, should be collected in a separate, labeled container for solid hazardous waste.[1]
-
-
Liquid Waste:
-
Solvent Waste: During oligonucleotide synthesis, significant volumes of solvent waste, primarily acetonitrile, are generated.[6][7] This waste stream is flammable and hazardous and must be collected in a designated, properly labeled container for flammable liquid waste.
-
Aqueous Waste: Aqueous solutions containing residues from the synthesis process, such as those from cleavage and deprotection steps, should be collected separately.[8] This waste may contain hazardous organic fragments and should be treated as hazardous aqueous waste, subject to local regulations.[8] Do not pour any phosphoramidite-containing solutions down the drain.[1]
-
Step-by-Step Disposal Procedure
-
Identify and Characterize Waste: Determine the type of waste to be disposed of (solid reagent, contaminated materials, organic solvent waste, or aqueous waste).
-
Select Appropriate Waste Container: Choose a container that is compatible with the chemical waste. For flammable solvents, use a grounded solvent waste container. For solids and aqueous waste, use clearly labeled, leak-proof containers.
-
Label Waste Containers: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (e.g., "this compound solid waste," "Acetonitrile waste with traces of phosphoramidites").
-
Store Waste Safely: Store sealed waste containers in a designated satellite accumulation area within the laboratory. Ensure that incompatible waste types are segregated.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[1][4]
-
Rinsing Empty Containers: A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice.[5] If the container held an acute hazardous waste, it may require triple rinsing, with the rinsate collected as hazardous waste.[5]
Quantitative Data Summary
| Parameter | Value/Information |
| CAS Number | 171486-59-2[9] |
| Molecular Formula | C50H54N7O8P[9] |
| Storage Condition | -20°C[9][10] |
| Primary Associated Waste | Acetonitrile (flammable, hazardous solvent)[6][7][11] |
| General Hazard Class | While not always classified as hazardous under OSHA, phosphoramidites should be handled as potentially harmful substances causing skin, eye, and respiratory irritation.[1][3] |
| Disposal Route | Via a licensed hazardous waste disposal facility.[1][12] Do not dispose of in regular trash or down the drain.[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound and related waste.
Caption: Workflow for the safe segregation and disposal of phosphoramidite waste.
References
- 1. benchchem.com [benchchem.com]
- 2. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biosyn.com [biosyn.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Improve Oligonucleotide Synthesis Efficiency and Sustainability [informaconnect.com]
- 7. Best practices in oligonucleotide manufacturing | CRB [crbgroup.com]
- 8. Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2�-O-Propargyl A(Bz)-3�-phosphoramidite, 171486-59-2 | BroadPharm [broadpharm.com]
- 10. 2�-O-Propargyl G(iBu)-3�-phosphoramidite, 171486-61-6 | BroadPharm [broadpharm.com]
- 11. US20240132691A1 - Methods for producing synthetic oligonucleotides and removal agents for removing impurities from organic wash solvents used in oligonucleotide synthesis - Google Patents [patents.google.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Personal protective equipment for handling 2'-O-Propargyl A(Bz)-3'-phosphoramidite
Essential Safety and Handling Guide for 2'-O-Propargyl A(Bz)-3'-phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of this reactive chemical.
Hazard Identification and Mitigation
This compound is a specialized chemical used in oligonucleotide synthesis.[][2] Its structure contains several reactive moieties that necessitate careful handling. The primary hazards are associated with the phosphoramidite group's sensitivity to air and moisture, and the toxicity and reactivity of the propargyl group.
| Component | Hazard | Mitigation |
| Phosphoramidite | Highly sensitive to moisture and oxidation. | Handle under an inert, dry atmosphere (e.g., nitrogen or argon glovebox).[3] Use anhydrous solvents.[4] |
| Propargyl Group | Toxic upon inhalation, ingestion, or skin absorption.[5] Flammable and highly reactive.[5] | Wear appropriate personal protective equipment (PPE).[6] Work in a well-ventilated chemical fume hood.[7] |
| Benzoyl (Bz) Group | A stable protecting group.[8] Deprotection requires handling of hazardous bases like ammonia or methylamine.[8] | Follow standard procedures for handling corrosive bases during deprotection steps. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risks.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[9][10] | Protects against splashes of the chemical and solvents, which can cause severe eye irritation or damage.[6] |
| Hand Protection | Double-gloving: inner nitrile gloves with outer chemical-resistant gloves (e.g., neoprene).[9] | Provides robust protection against skin absorption of this toxic compound.[5] |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants.[10] | Protects skin from accidental contact and offers a layer of protection from potential fire hazards due to flammable solvents. |
| Footwear | Closed-toe, chemical-resistant shoes.[11] | Prevents exposure from spills. |
| Respiratory | Work in a certified chemical fume hood. A respirator may be required for emergency situations like spills.[12] | The propargyl group is toxic if inhaled.[5] A fume hood provides necessary ventilation.[13] |
Operational and Disposal Plans
Experimental Protocol: Handling and Usage
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Work must be performed in a glovebox or a chemical fume hood with an inert atmosphere.[3][9]
-
Use only anhydrous solvents, such as acetonitrile, for dissolution.[4] The water content should be less than 30 ppm.[4]
-
-
Handling:
-
Storage:
Disposal Plan: Chemical Inactivation and Waste Management
Unused or waste phosphoramidite must be chemically inactivated before disposal. Do not dispose of active phosphoramidite directly into waste containers.
-
Chemical Degradation:
-
The recommended method for disposal is a two-stage chemical degradation process involving hydrolysis followed by neutralization.[16]
-
Hydrolysis: In a designated flask within a fume hood, cautiously add the phosphoramidite waste to a 1M solution of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[16] This will hydrolyze the phosphoramidate bond. Allow the reaction to proceed for at least 24 hours to ensure complete degradation.[16]
-
-
Neutralization:
-
Final Disposal:
| Parameter | Value/Instruction |
| Degradation Method | Acid-catalyzed hydrolysis followed by neutralization.[16] |
| Acid for Hydrolysis | 1 M HCl or H₂SO₄.[16] |
| Hydrolysis Time | Minimum 24 hours.[16] |
| Base for Neutralization | 1 M NaOH.[16] |
| Final pH Target | 6.0 - 8.0.[16] |
Workflow Visualization
Caption: Workflow for safe handling of this compound.
References
- 2. Phosphoramidite Considerations | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. Safely handling air-sensitive products [cleanroomtechnology.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. rawsource.com [rawsource.com]
- 6. nj.gov [nj.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. ehs.ucsf.edu [ehs.ucsf.edu]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. The Highly Toxic Chemical Propargyl Alcohol | Sinoright [sinoright.net]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. 2�-O-Propargyl A(Bz)-3�-phosphoramidite, 171486-59-2 | BroadPharm [broadpharm.com]
- 15. 2�-O-Propargyl G(iBu)-3�-phosphoramidite, 171486-61-6 | BroadPharm [broadpharm.com]
- 16. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
